Keap1-IN-1
Description
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Properties
Molecular Formula |
C17H21Cl2N2O5PS3 |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
1-[4-(2,3-dichlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-yl]-4-ethyl-1,4λ5-azaphosphinane 4-oxide |
InChI |
InChI=1S/C17H21Cl2N2O5PS3/c1-3-27(22)10-8-21(9-11-27)16-15(20-17(28-16)29(23,24)4-2)30(25,26)13-7-5-6-12(18)14(13)19/h5-7H,3-4,8-11H2,1-2H3 |
InChI Key |
UEUXQIWIUXLYLH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Keap1 Inhibitors
This guide provides a detailed overview of the mechanism of action for inhibitors targeting the Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the cellular antioxidant response. While specific data for a compound designated "Keap1-IN-1" is not extensively available in the public domain, this document outlines the well-established mechanism for this class of inhibitors, leveraging data from representative molecules. This information is intended for researchers, scientists, and drug development professionals working on the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[1][2] The key protein players are:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of a wide array of cytoprotective genes.[3][4] These genes encode for antioxidant enzymes, detoxification proteins, and other stress-response proteins. Their promoters contain a specific DNA sequence known as the Antioxidant Response Element (ARE).[4][5]
-
Keap1 (Kelch-like ECH-associated protein 1): A substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex.[4][5][6] Under normal, unstressed (basal) conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its continuous ubiquitination and subsequent degradation by the proteasome.[1][4][7] This keeps the cellular levels of Nrf2 low.
Under conditions of oxidative stress, reactive cysteines within Keap1 are modified, inducing a conformational change in the Keap1 protein.[8][9] This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 ubiquitination.[8][10] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[3][4][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of its target genes.[2]
Mechanism of Action of Keap1 Inhibitors
Keap1 inhibitors are small molecules designed to disrupt the protein-protein interaction (PPI) between Keap1 and Nrf2.[7][10] By doing so, they mimic the effect of oxidative stress, leading to the stabilization and activation of Nrf2 even in the absence of a stress signal.
The primary mechanism involves the inhibitor binding to the Kelch domain of Keap1, which is the domain responsible for recognizing and binding to the 'ETGE' and 'DLG' motifs in the Neh2 domain of Nrf2.[6][8] By occupying this binding pocket, the inhibitor competitively prevents the association of Nrf2 with Keap1. This abrogation of binding spares Nrf2 from Keap1-mediated ubiquitination and degradation.
The stabilized Nrf2 can then accumulate and translocate to the nucleus, where it activates the transcription of ARE-dependent genes, resulting in an enhanced antioxidant and cytoprotective state.
Quantitative Data for Representative Keap1 Inhibitors
While specific data for "this compound" is not available, the following table summarizes quantitative data for other known small molecule inhibitors of the Keap1-Nrf2 interaction. This data is typically generated from in vitro binding assays and cell-based reporter assays.
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| KI696 | Fluorescence Polarization | Keap1-Nrf2 PPI | IC50: 15 nM | [11] |
| KEAP1-NRF2 PPI-IN-1 | DNA Damage Assay (TK6 cells) | Keap1-Nrf2 Pathway | IC50: 136 nM | [11] |
| KEAP1-NRF2 PPI-IN-1 | DNA Damage Assay (SF9 cells) | Keap1-Nrf2 Pathway | IC50: 62 nM | [11] |
| ML385 | N/A | Nrf2 | IC50: 1.9 µM | [12] |
| Curcumin | Molecular Docking (in silico) | Keap1 | Binding Affinity: -8.4 kcal/mol | [13] |
| Cyclic Heptapeptide | N/A | Keap1-Nrf2 PPI | Kd: 20 nM | [14][15] |
| Linear Peptide (GDEETGE) | N/A | Keap1-Nrf2 PPI | Kd: 4.3 µM | [14][15] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency. Lower values indicate higher potency.
Experimental Protocols
The characterization of Keap1 inhibitors typically involves a combination of biochemical and cell-based assays.
This assay directly measures the ability of a compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.[5][16][17]
Principle: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor that disrupts this binding will cause a decrease in polarization.
Protocol:
-
Reagents: Purified recombinant Keap1 protein, a fluorescently labeled peptide corresponding to the Keap1-binding region of Nrf2 (e.g., FITC-labeled ETGE motif peptide), assay buffer, test compounds (inhibitors).
-
Procedure: a. In a microplate, combine the Keap1 protein and the fluorescently labeled Nrf2 peptide in the assay buffer. b. Add the test compound at various concentrations. Include positive controls (e.g., a known inhibitor) and negative controls (e.g., vehicle, such as DMSO). c. Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow the binding reaction to reach equilibrium.[16][17] d. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., λex = 485 nm, λem = 528 nm).[5]
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
This assay measures the activation of the Nrf2 signaling pathway within a cellular context.
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of an ARE promoter.[4] Activation of Nrf2 by an inhibitor will lead to the transcription of the luciferase gene, and the resulting luminescence can be quantified.
Protocol:
-
Cell Line: Use a suitable cell line (e.g., AREc32, derived from MCF7 cells) that stably expresses the ARE-luciferase reporter construct.[4]
-
Procedure: a. Seed the ARE reporter cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 hours). Include positive (e.g., sulforaphane) and negative (vehicle) controls. c. After the incubation period, lyse the cells and add a luciferase substrate. d. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to cell viability (which can be assessed in a parallel assay, such as an MTS or CellTiter-Glo assay). Plot the fold-induction of luciferase activity against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westbioscience.com [westbioscience.com]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. KEAP1 - Wikipedia [en.wikipedia.org]
- 7. What are KEAP1 modulators and how do they work? [synapse.patsnap.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. What are KEAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recapitulating the Binding Affinity of Nrf2 for KEAP1 in a Cyclic Heptapeptide, Guided by NMR, X-ray Crystallography, and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. amsbio.com [amsbio.com]
- 17. biocompare.com [biocompare.com]
An In-depth Technical Guide to the Discovery and Synthesis of Keap1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Keap1-IN-1, a potent and selective covalent inhibitor of Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a critical negative regulator of the transcription factor Nrf2, a master orchestrator of the cellular antioxidant response. By covalently modifying a specific cysteine residue (Cys151) in the BTB domain of Keap1, this compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, activates the expression of a suite of antioxidant and cytoprotective genes. This document details the scientific background, discovery, synthesis, and biological evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. Under homeostatic conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
However, in response to cellular stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that abrogates its ability to bind and target Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, initiating the transcription of a wide array of protective enzymes and proteins.
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Therefore, targeted inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This compound represents a significant advancement in this area as a covalent inhibitor with high potency and selectivity.
Discovery of this compound
This compound was identified through a phenotypic screen of a large compound library designed to detect activators of the Nrf2 pathway. The initial high-throughput screen utilized a HepG2 human liver carcinoma cell line stably expressing a luciferase reporter gene under the control of an ARE promoter. This cell-based assay allowed for the identification of compounds that could induce Nrf2-dependent gene expression.
Following the initial screen, a series of hit-to-lead optimization studies were conducted. These efforts focused on improving potency, selectivity, and drug-like properties. This compound, also identified as compound 27 in some literature, emerged as a lead candidate due to its potent and selective covalent modification of Cys151 in the BTB domain of Keap1. This covalent interaction was confirmed through mass spectrometry and X-ray crystallography, which revealed the precise binding mode and the basis for its high selectivity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted for the generation of analogs for structure-activity relationship (SAR) studies. The general synthetic scheme is outlined below.
(Please note: The following is a generalized synthetic route based on the synthesis of similar covalent inhibitors. The precise, step-by-step protocol for this compound (compound 27) would be detailed in the supplementary information of the primary publication, which is not publicly available.)
A plausible synthetic route would involve the construction of a core scaffold, followed by the introduction of the reactive electrophilic warhead that targets Cys151 and the moieties required for selective binding to the Keap1 protein.
Quantitative Data
The biological activity of this compound has been quantified through a series of biochemical and cell-based assays. The following table summarizes the key quantitative metrics.
| Assay Type | Cell Line / System | Endpoint | This compound (Compound 27) |
| ARE-Dependent Gene Expression | - | NQO1 mRNA Upregulation (EC50) | 160 nM |
| Cytotoxicity | U2OS | Cell Viability (EC50) | 527 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
ARE-Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the activation of the Nrf2 pathway.
-
Cell Line: HepG2 cells stably transfected with a plasmid containing a luciferase reporter gene driven by multiple copies of the ARE sequence.
-
Protocol:
-
Seed the ARE-reporter HepG2 cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 16-24 hours to allow for Nrf2 activation and reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter) to account for any cytotoxic effects.
-
Nrf2 Nuclear Translocation Assay
This assay visually confirms the movement of Nrf2 from the cytoplasm to the nucleus upon inhibitor treatment.
-
Cell Line: U2OS or other suitable cell line.
-
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for Nrf2.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of Nrf2 using fluorescence microscopy.
-
Mass Spectrometry for Covalent Modification
This biochemical assay confirms the covalent binding of the inhibitor to Keap1 and identifies the modified residue.
-
Materials: Recombinant Keap1 protein (or specific domains like the BTB domain), this compound.
-
Protocol:
-
Incubate the recombinant Keap1 protein with this compound at a specified molar ratio and for a defined period.
-
Stop the reaction and prepare the protein sample for mass spectrometry analysis. This may involve denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the Keap1 protein sequence to identify peptides that have been modified by this compound. The mass shift on a specific peptide containing a cysteine residue confirms covalent binding and identifies the site of modification.
-
Conclusion
This compound is a potent and selective covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. Its discovery and characterization provide a valuable chemical probe for studying the intricacies of the Nrf2 signaling pathway and a promising lead compound for the development of novel therapeutics for a range of diseases associated with oxidative stress. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this important area of drug discovery.
An In-depth Technical Guide to the Keap1-Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, Keap1 acts as a negative regulator of Nrf2, targeting it for ubiquitination and subsequent degradation by the proteasome.[1][3] This process maintains low basal levels of Nrf2. However, upon exposure to cellular stressors such as reactive oxygen species (ROS) or electrophiles, specific cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to mediate Nrf2 degradation.[2][4] As a result, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][2][5] This transcriptional activation leads to the expression of a broad array of cytoprotective genes involved in antioxidant defense, detoxification, and inflammation modulation.[4][5]
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions.[5][6] In the context of cancer, constitutive activation of Nrf2 can provide a survival advantage to tumor cells by enhancing their resistance to chemotherapy and radiotherapy.[2][5][7] Conversely, activation of the Nrf2 pathway can be a therapeutic strategy to protect normal cells from oxidative damage.[5][6] This dual role makes the Keap1-Nrf2 pathway a significant target for drug discovery and development.[5][6]
Core Signaling Pathway
The interaction between Keap1 and Nrf2 is a highly regulated process. Under basal conditions, a homodimer of Keap1 binds to Nrf2 through two specific motifs in the Neh2 domain of Nrf2: a high-affinity ETGE motif and a low-affinity DLG motif.[8] This "hinge and latch" mechanism facilitates the proper orientation of Nrf2 for ubiquitination by the Cul3-Rbx1 E3 ubiquitin ligase complex, of which Keap1 is a substrate adaptor.[9]
Upon exposure to inducers, reactive cysteine sensors within Keap1 are modified, leading to the inhibition of Nrf2 ubiquitination.[1][4] This allows newly synthesized Nrf2 to bypass Keap1-mediated degradation, accumulate in the cytoplasm, and subsequently translocate into the nucleus.[1][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to ARE sequences to initiate the transcription of its target genes.[2][5]
Signaling Pathway Diagrams
Quantitative Data
The interaction dynamics and cellular concentrations of Keap1 and Nrf2 are crucial for understanding the pathway's regulation. The following table summarizes key quantitative parameters.
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (Kd) of Keap1 for Nrf2 (ETGE motif) | 5 - 26 nM | Human | Various biophysical methods | [10] |
| Binding Affinity (Kd) of Keap1 for Nrf2 (DLG motif) | ~100-fold lower than ETGE motif | Human | Isothermal Titration Calorimetry | [10] |
| Intracellular Concentration of Keap1 Dimer | In the order of hundreds of nM | Various cell types | Not specified | [10] |
| Intracellular Concentration of Nrf2 | In the order of hundreds of nM | Various cell types | Not specified | [10] |
| Nrf2 Half-life (Basal Conditions) | ~20 minutes | Mammalian cells | Pulse-chase analysis | [1] |
Key Experimental Protocols
Studying the Keap1-Nrf2 pathway involves a variety of molecular and cellular biology techniques. Below are detailed protocols for essential experiments.
Western Blot Analysis of Nrf2 Nuclear Translocation
This protocol is used to determine the relative amount of Nrf2 in the cytoplasm and nucleus following treatment with a potential pathway activator.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) to 70-80% confluency.
-
Treat cells with the test compound or vehicle control for the desired time. A positive control, such as sulforaphane (B1684495) or tBHQ, should be included.[11]
-
-
Cell Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells to separate cytoplasmic and nuclear fractions using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA protein assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.[13]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
To ensure proper fractionation, also probe for cytoplasmic (e.g., β-actin or GAPDH) and nuclear (e.g., Histone H3 or Lamin B1) markers.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
Co-Immunoprecipitation (Co-IP) of Keap1 and Nrf2
This protocol is designed to assess the interaction between Keap1 and Nrf2. A decrease in the amount of Nrf2 co-immunoprecipitated with Keap1 suggests a disruption of their interaction.
Methodology:
-
Cell Lysis:
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose/sepharose beads for 30-60 minutes at 4°C.[14]
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an antibody against Keap1 or Nrf2 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[11][14] A non-specific IgG should be used as a negative control.[14]
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.[14]
-
-
Washing and Elution:
-
Collect the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.[14]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the immunoprecipitated proteins by Western blotting using antibodies against both Keap1 and Nrf2.
-
ARE-Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[3]
Methodology:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of ARE-luciferase activity compared to the vehicle control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if Nrf2 directly binds to the promoter region of a specific target gene in vivo.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells with an Nrf2 activator.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the sheared chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-Nrf2 antibody or a control IgG overnight at 4°C.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the immunoprecipitated DNA by qPCR using primers specific for the ARE-containing promoter region of the target gene. The results are typically expressed as a percentage of the input DNA.
-
Experimental Workflow Diagram
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keap1 Controls Postinduction Repression of the Nrf2-Mediated Antioxidant Response by Escorting Nuclear Export of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Luciferase reporter assay [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
The Gatekeeper of Cellular Defense: A Technical Guide to the Keap1-Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the intricate role of Kelch-like ECH-associated protein 1 (Keap1) in the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and the subsequent cellular response to stress. This document details the molecular mechanisms, protein structures, and regulatory processes that govern this critical cytoprotective pathway. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols to facilitate further research and therapeutic development in this field.
Introduction: The Keap1-Nrf2 Axis as a Master Regulator of Redox Homeostasis
The Keap1-Nrf2 signaling pathway is a cornerstone of the cellular defense system against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, the transcription factor Nrf2 is continuously targeted for degradation by the E3 ubiquitin ligase adaptor protein, Keap1.[3] This process maintains low basal levels of Nrf2. However, upon exposure to cellular stressors such as reactive oxygen species (ROS) or electrophiles, Keap1's ability to mediate Nrf2 degradation is inhibited.[4][5] This leads to the stabilization and nuclear translocation of Nrf2, where it orchestrates the transcription of a battery of antioxidant and cytoprotective genes by binding to the Antioxidant Response Element (ARE).[1][6] The dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a prime target for therapeutic intervention.[3][7]
Molecular Architecture: The Structural Basis of Keap1-Nrf2 Interaction
The precise regulation of the Keap1-Nrf2 pathway is rooted in the specific domain structures of both proteins.
Keap1: A homodimeric protein, Keap1 is composed of three major functional domains:
-
BTB (Broad-complex, Tramtrack and Bric-a-brac) domain: This domain is responsible for the homodimerization of Keap1 and for its interaction with the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[8][9]
-
IVR (Intervening Region): This region is rich in reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[9][10]
-
Kelch domain: This domain, with its characteristic six-bladed β-propeller structure, directly binds to the Neh2 domain of Nrf2.[8][11]
Nrf2: This transcription factor possesses several functional domains known as Nrf2-ECH homology (Neh) domains:
-
Neh1 domain: Contains a bZip (basic leucine (B10760876) zipper) motif that is crucial for DNA binding and heterodimerization with small Maf proteins.[12][13]
-
Neh2 domain: This N-terminal domain contains two distinct binding motifs for Keap1: a high-affinity ETGE motif and a lower-affinity DLG motif.[8][9] It also contains lysine (B10760008) residues that are targets for ubiquitination.[14]
-
Neh3, Neh4, and Neh5 domains: These are transactivation domains that recruit transcriptional coactivators.[12][13]
-
Neh6 domain: A serine-rich region that mediates a Keap1-independent degradation pathway for Nrf2.[4][13]
The Mechanism of Nrf2 Degradation and Cellular Stress Response
Basal Conditions: Constitutive Degradation of Nrf2
Under homeostatic conditions, a Keap1 homodimer binds to a single Nrf2 molecule via the DLG and ETGE motifs in the Neh2 domain of Nrf2.[14] This interaction serves to properly orient Nrf2 for ubiquitination by the Cul3-Rbx1 E3 ubiquitin ligase complex, for which Keap1 acts as a substrate adaptor.[3][15] Polyubiquitinated Nrf2 is then rapidly degraded by the 26S proteasome, resulting in a short half-life of approximately 13-21 minutes.[16][17]
References
- 1. Normal and Pathological NRF2 Signalling in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRF2 and the Phase II Response in Acute Stress Resistance Induced by Dietary Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. docs.abcam.com [docs.abcam.com]
- 7. What are Nrf2 degraders and how do they work? [synapse.patsnap.com]
- 8. Item - Mass Spectrometry Analysis of Nrf2-Keap1 Chemoprevention Signaling Pathway - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 9. Identification of a novel small-molecule Keap1–Nrf2 PPI inhibitor with cytoprotective effects on LPS-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Degradation of transcription factor Nrf2 via the ubiquitin-proteasome pathway and stabilization by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
Keap1-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Keap1-IN-1, a significant inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This document outlines its chemical structure, and physicochemical and biological properties, and details relevant experimental protocols for its study. The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making inhibitors like this compound valuable tools for research and potential therapeutic development in a range of diseases.
It is important to note that the nomenclature for Keap1 inhibitors can be inconsistent across different suppliers and publications. The term "this compound" is often used interchangeably with "Keap1-Nrf2-IN-1." For the purpose of clarity and data accuracy, this guide will focus on the compound identified as KEAP1-NRF2 PPI-IN-1 (Compound 23) , for which specific chemical data is available. Mention will also be made of other compounds that may be referred to as Keap1-Nrf2-IN-1.
Chemical and Physical Properties
The following table summarizes the known quantitative data for KEAP1-NRF2 PPI-IN-1 (Compound 23).
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀ClN₃O₅S₃ | [1] |
| Molecular Weight | 478.01 g/mol | [1] |
| IC₅₀ (Keap1-Nrf2 Interaction) | 136 nM (human TK6 cells), 62 nM (insect SF9 cells) | [1][2] |
Another compound sometimes referred to as Keap1-Nrf2-IN-1 is compound 35, which has a reported IC₅₀ of 43 nM for the Keap1 protein.[3] However, detailed chemical and physical properties for compound 35 are not as readily available in the public domain.
Biological Activity and Mechanism of Action
This compound is a direct inhibitor of the Keap1-Nrf2 protein-protein interaction. Under normal physiological conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[4] This complex targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, thereby keeping its intracellular levels low.
Oxidative or electrophilic stress modifies reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This, in turn, upregulates the expression of a suite of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.
This compound mimics the effect of cellular stress by directly binding to Keap1 and preventing its interaction with Nrf2. This non-covalent inhibition leads to the stabilization and nuclear accumulation of Nrf2, and the subsequent activation of the Nrf2-dependent antioxidant response.
Experimental Protocols
The following are generalized methodologies for the characterization of Keap1-Nrf2 protein-protein interaction inhibitors like this compound.
In Vitro Binding Assays
1. Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in the rotational speed of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. A high degree of polarization indicates binding, while a low degree indicates displacement of the peptide by an inhibitor.
-
Protocol Outline:
-
A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., ETGE motif) is used as a probe.
-
Recombinant human Keap1 protein is incubated with the fluorescent peptide in a suitable assay buffer.
-
The test compound (this compound) is added at various concentrations.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Surface Plasmon Resonance (SPR)
-
Principle: SPR detects the binding of an analyte (e.g., this compound) to a ligand (e.g., Keap1 protein) immobilized on a sensor chip by measuring changes in the refractive index at the chip surface.
-
Protocol Outline:
-
Recombinant Keap1 protein is immobilized on an SPR sensor chip.
-
A solution containing the test compound is flowed over the chip surface.
-
The binding and dissociation of the compound are monitored in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (KD) is calculated (kd/ka).
-
Cell-Based Assays
1. Nrf2-ARE Reporter Gene Assay
-
Principle: This assay utilizes a cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter. Activation of the Nrf2 pathway by an inhibitor leads to the expression of luciferase, which can be quantified.
-
Protocol Outline:
-
ARE-luciferase reporter cells are seeded in a multi-well plate.
-
The cells are treated with various concentrations of the test compound.
-
After an appropriate incubation period, the cells are lysed.
-
A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.
-
The EC₅₀ value (the concentration that elicits a half-maximal response) is calculated.
-
2. Western Blot Analysis for Nrf2 and Downstream Targets
-
Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates, such as the nuclear accumulation of Nrf2 and the increased expression of its target proteins (e.g., NQO1, HO-1).
-
Protocol Outline:
-
Cells are treated with the test compound.
-
Nuclear and cytoplasmic protein fractions are isolated.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Synthesis
Detailed, publicly available synthesis protocols for "KEAP1-NRF2 PPI-IN-1 (Compound 23)" are limited. However, the synthesis of similar non-naphthalene derivatives as Keap1-Nrf2 PPI inhibitors has been described in the scientific literature. These syntheses often involve multi-step organic chemistry procedures. Researchers interested in the synthesis of this compound should refer to specialized medicinal chemistry journals and patents for detailed synthetic routes of analogous compounds.
Conclusion
This compound and other related Keap1-Nrf2 PPI inhibitors are powerful tools for investigating the role of the Nrf2 pathway in health and disease. Their ability to directly activate this key cytoprotective pathway holds significant promise for the development of novel therapeutics for a variety of conditions characterized by oxidative stress and inflammation. This guide provides a foundational understanding of the chemical and biological properties of this compound and offers a framework for its experimental investigation. As with any research chemical, it is imperative for scientists to consult specific product datasheets for the most accurate and up-to-date information.
References
Therapeutic Potential of Keap1-Nrf2 Pathway Modulation: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. However, upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of cytoprotective genes by binding to the Antioxidant Response Element (ARE). The dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the modulation of the Keap1-Nrf2 pathway presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the pathway's core mechanism, quantitative data on key modulators, detailed experimental protocols for its investigation, and visual representations of the signaling cascade and experimental workflows.
The Keap1-Nrf2 Signaling Pathway: A Core Mechanism
The Keap1-Nrf2 pathway is a sophisticated cellular defense mechanism.[1][2] Under basal conditions, the homodimeric Keap1 protein acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets the Nrf2 transcription factor for ubiquitination and degradation by the proteasome.[3][4] This process maintains low intracellular levels of Nrf2.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change in the Keap1-Cul3 complex.[4] This modification inhibits the ubiquitination of Nrf2, allowing it to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad spectrum of cytoprotective genes, including those involved in antioxidant synthesis (e.g., GCLC, GCLM), detoxification (e.g., NQO1, GSTs), and inflammation modulation (e.g., HO-1).[3][5]
The dual role of the Keap1-Nrf2 pathway is a crucial consideration for therapeutic intervention. While its activation is generally protective against cellular damage, constitutive activation of Nrf2, often observed in cancer cells due to mutations in Keap1 or Nrf2, can promote tumor growth, chemoresistance, and radioresistance.[3] Therefore, therapeutic strategies involve both the activation of Nrf2 for cytoprotective purposes and the inhibition of Nrf2 in the context of cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 4. Current Landscape of NRF2 Biomarkers in Clinical Trials [mdpi.com]
- 5. Investigation of Molecular Details of Keap1-Nrf2 Inhibitors Using Molecular Dynamics and Umbrella Sampling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Small Molecule Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3][4][5] In response to cellular stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][2] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[4][6][7]
The activation of the Nrf2 pathway has demonstrated therapeutic potential in a range of diseases characterized by oxidative stress, including neurodegenerative diseases, inflammatory conditions, and cancer.[8][[“]][10] Small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) represent a promising therapeutic strategy to harness the beneficial effects of Nrf2 activation. These inhibitors function by directly blocking the binding of Nrf2 to the Kelch domain of Keap1, thereby mimicking the natural stress response and leading to the stabilization and nuclear accumulation of Nrf2.[[“]][[“]] This guide provides an in-depth overview of the core principles of Keap1 inhibition, experimental methodologies for inhibitor characterization, and a summary of key quantitative data for representative small molecule inhibitors.
The Keap1-Nrf2 Signaling Pathway
The regulation of Nrf2 by Keap1 is a tightly controlled process. In its inactive state, a homodimer of Keap1 binds to Nrf2 through two distinct motifs in the N-terminal Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[1][5] This "hinge and latch" mechanism positions Nrf2 for ubiquitination by the Cul3-E3 ligase complex. Small molecule inhibitors of the Keap1-Nrf2 PPI typically bind to the Kelch domain of Keap1, competitively displacing the Neh2 domain of Nrf2 and preventing its degradation.
Classes of Small Molecule Keap1 Inhibitors
Small molecule inhibitors of the Keap1-Nrf2 interaction can be broadly categorized into two main classes based on their mechanism of action:
-
Covalent Inhibitors (Electrophilic): These compounds, often referred to as "indirect" inhibitors, possess electrophilic moieties that react covalently with the sulfhydryl groups of specific cysteine residues on Keap1, particularly Cys151.[2][12] This modification induces a conformational change in Keap1, impairing its ability to bind Nrf2. While effective, a key concern with covalent inhibitors is their potential for off-target reactivity with other cellular proteins, which could lead to toxicity.[8][13] Examples include dimethyl fumarate (B1241708) (DMF) and bardoxolone (B1667749) methyl (CDDO-Me).[8]
-
Non-covalent Inhibitors (Direct PPI Disruptors): These inhibitors directly and reversibly bind to the Nrf2-binding pocket within the Kelch domain of Keap1, competitively preventing the Keap1-Nrf2 interaction.[[“]][10][[“]] This approach is generally considered to offer a better safety profile due to its higher specificity and reduced risk of off-target effects.[8][10] The development of these inhibitors has been accelerated through techniques like high-throughput screening, fragment-based drug design, and structure-based optimization.[8][[“]]
Quantitative Data of Representative Keap1 Inhibitors
The potency of Keap1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) in various biochemical and cellular assays. The following tables summarize the reported activities of several classes of non-covalent Keap1 inhibitors.
Table 1: Tetrahydroisoquinoline (THIQ) Derivatives
| Compound | FP IC50 (µM) | K D (µM) | Reference |
| 1 | 3 | - | [8] |
| 2 (SRS-stereoisomer) | - | 1 | [8] |
Table 2: Diacetic and Related Compounds
| Compound | FP EC50 (nM) | FP IC50 (nM) | Reference |
| 10 | 28.6 | - | [8] |
| 13 | - | 63 | [8] |
Table 3: Phenylpropanoic Acid-Based Inhibitors
| Compound | IC50 (nM) | Reference |
| 33 | 15 | [8] |
Table 4: Non-naphthalene Derivatives
| Compound | FP IC50 (µM) | Reference |
| KP-1 | 0.74 | [14] |
| K3 | 36.30 | [14][15] |
| K18 | 31.55 | [14][15] |
Table 5: Miscellaneous Inhibitors
| Compound | FP IC50 (µM) | Reference |
| ML334 (9) | 1.58 | [16] |
| Iridium (III) complex 1 | 1.09 | [16] |
Key Experimental Protocols
The identification and characterization of small molecule inhibitors of the Keap1-Nrf2 interaction rely on a suite of robust biochemical and cell-based assays.
Fluorescence Polarization (FP) Assay
The FP assay is a widely used method to monitor the binding of a small fluorescently labeled molecule (probe) to a larger protein in solution.[17] In the context of Keap1, a fluorescently labeled peptide derived from the Nrf2 "ETGE" motif is used as the probe. When the probe is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger Keap1 Kelch domain, its tumbling is restricted, leading to an increase in polarization.[17] Potential inhibitors are screened for their ability to displace the fluorescent probe, causing a decrease in polarization.
Detailed Methodology: [17][18][19]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., HEPES buffer).
-
Dilute the purified Keap1 Kelch domain protein to the desired concentration in the assay buffer.
-
Dilute the fluorescently labeled Nrf2 peptide probe (e.g., FITC-labeled 9-mer Nrf2 peptide) to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer or DMSO.
-
-
Assay Plate Setup:
-
Use a low-volume, non-binding surface microplate (e.g., black 384-well plate).
-
Add the assay buffer, Keap1 protein, and fluorescent probe to each well.
-
Include control wells:
-
"Negative control" (probe only) for minimum polarization.
-
"Positive control" (probe and Keap1) for maximum polarization.
-
-
Add the serially diluted test compounds to the experimental wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[18]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another homogeneous assay format that is highly sensitive and suitable for high-throughput screening.[20][21][22] This assay utilizes a long-lifetime lanthanide chelate (e.g., Terbium) as the donor fluorophore and a compatible acceptor fluorophore (e.g., fluorescein). The Keap1 protein is typically labeled with the donor (e.g., via an anti-His antibody conjugated to Terbium), and the Nrf2 peptide is labeled with the acceptor.[20] When the donor and acceptor are in close proximity due to the Keap1-Nrf2 interaction, FRET occurs. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
Detailed Methodology: [20][22]
-
Reagent Preparation:
-
Prepare an assay buffer.
-
Label the His-tagged Keap1 Kelch domain with a Terbium-conjugated anti-His antibody (donor).
-
Use a fluorescein-labeled Nrf2 peptide as the acceptor.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Plate Setup:
-
In a suitable microplate, add the labeled Keap1 protein and the labeled Nrf2 peptide.
-
Add the serially diluted test compounds.
-
Include appropriate controls for background fluorescence and maximum FRET signal.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow for binding.
-
-
Measurement:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Determine the IC50 values by plotting the FRET ratio against the inhibitor concentration.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate the Nrf2 signaling pathway within a cellular context.[7][18][23] Cells (e.g., HepG2) are stably or transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of multiple copies of the ARE.[24][25] When a compound activates Nrf2, the transcription of the luciferase gene is induced, leading to an increase in luminescence upon the addition of a luciferin (B1168401) substrate.
Detailed Methodology: [18][24]
-
Cell Culture and Plating:
-
Culture cells stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8) under standard conditions.[18]
-
Plate the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds.
-
Include a positive control (e.g., tert-butylhydroquinone, tBHQ) and a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a sufficient period to allow for Nrf2 activation and luciferase expression (e.g., 12-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Remove the culture medium and wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add a luciferase assay reagent containing luciferin.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number or transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value for each compound.
-
Conclusion and Future Directions
The development of small molecule inhibitors of the Keap1-Nrf2 PPI is a rapidly advancing field with significant therapeutic promise. Non-covalent, direct inhibitors are particularly attractive due to their potential for high specificity and improved safety profiles. The robust biochemical and cell-based assays described herein are essential tools for the discovery and optimization of these novel therapeutic agents. Future efforts will likely focus on the development of inhibitors with improved pharmacokinetic properties, the identification of biomarkers to predict patient response, and the exploration of these compounds in a wider range of clinical indications. The continued investigation into the intricate regulation of the Keap1-Nrf2 pathway will undoubtedly pave the way for the next generation of cytoprotective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KEAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. consensus.app [consensus.app]
- 12. portlandpress.com [portlandpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a steady-state FRET-based assay to identify inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Keap1-IN-1 Binding Affinity to Keap1 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the inhibitor Keap1-IN-1 to its target protein, Kelch-like ECH-associated protein 1 (Keap1). This document details the quantitative binding data, the experimental methodologies for its determination, and the underlying biological context of the Keap1-Nrf2 signaling pathway.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the Cullin-3 (Cul3)-based E3 ubiquitin ligase adaptor protein Keap1 binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), targeting it for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
Upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, accumulates in the nucleus, and heterodimerizes with small Maf proteins. The Nrf2-Maf heterodimer then binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes, initiating their transcription. These genes encode for a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
Inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), such as this compound, are of significant therapeutic interest as they can mimic the effects of cellular stress, leading to the activation of the Nrf2-mediated cytoprotective response.
Figure 1: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the Keap1 protein has been quantified using various biochemical and biophysical assays. The following table summarizes the available data for Keap1-Nrf2-IN-1, which is understood to be the compound of interest, this compound.
| Parameter | Value | Assay Method | Reference |
| IC50 | 43 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections provide representative protocols for the key experiments used to characterize the binding of small molecule inhibitors to the Keap1 protein. While the specific protocols for this compound are not publicly available, these represent standard and robust methods employed in the field.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive method for studying protein-protein interactions and their inhibition. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Figure 2: Experimental workflow for a TR-FRET-based Keap1-Nrf2 PPI inhibition assay.
Materials:
-
Keap1 Protein: Recombinant human Keap1 Kelch domain with a polyhistidine tag (His-tag).
-
Donor: Terbium (Tb)-conjugated anti-His antibody.
-
Acceptor: A fluorescently labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-labeled 9-mer Nrf2 peptide).
-
Inhibitor: this compound.
-
Assay Buffer: For example, 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, and 0.05% Tween-20.
-
Plate: Low-volume 384-well black microplate.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dispense the diluted inhibitor or vehicle (DMSO) into the wells of the 384-well plate.
-
Prepare a mixture of the His-tagged Keap1 Kelch domain and the Tb-anti-His antibody in the assay buffer. Add this mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding to Keap1.
-
Add the fluorescently labeled Nrf2 peptide to all wells.
-
Incubate the plate at room temperature for another defined period (e.g., 60 minutes) to allow the Keap1-Nrf2 interaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader. Excite the donor at approximately 340 nm and measure the emission at the donor's wavelength (e.g., 620 nm) and the acceptor's wavelength (e.g., 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. Plot this ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Figure 3: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Materials:
-
Keap1 Protein: Purified Keap1 Kelch domain.
-
Inhibitor: this compound.
-
Buffer: A well-defined buffer, for example, 20 mM HEPES, pH 7.4, 150 mM NaCl. It is critical that the inhibitor is dissolved in the exact same buffer as the protein to minimize heats of dilution.
Procedure:
-
Thoroughly dialyze the Keap1 protein against the chosen ITC buffer. Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions to prevent air bubbles in the calorimeter.
-
Load the Keap1 protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the this compound solution into the sample cell containing the Keap1 protein.
-
The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant. Plot these values against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Figure 4: Workflow for a Surface Plasmon Resonance (SPR) binding analysis.
Materials:
-
Keap1 Protein: Purified Keap1 protein (ligand).
-
Inhibitor: this compound (analyte).
-
Sensor Chip: e.g., a CM5 sensor chip.
-
Immobilization Buffers: e.g., Amine coupling kit (EDC, NHS), and an appropriate buffer like 10 mM sodium acetate, pH 5.0.
-
Running Buffer: e.g., HBS-EP+ buffer (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Procedure:
-
Immobilization: Covalently immobilize the Keap1 protein onto the surface of the sensor chip using a standard coupling chemistry, such as amine coupling. A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to subtract non-specific binding.
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized Keap1 surface and the reference surface at a constant flow rate. This is the association phase .
-
After the injection, flow the running buffer over the surfaces to monitor the dissociation of the inhibitor. This is the dissociation phase .
-
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any bound analyte and prepare the surface for the next injection.
-
Data Analysis: The binding response is measured in Resonance Units (RU). The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The corrected sensorgrams are then fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conclusion
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. The quantitative assessment of its binding affinity, primarily through techniques like TR-FRET, ITC, and SPR, is fundamental to understanding its mechanism of action and for its further development as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of Keap1 inhibitors, ensuring data reliability and reproducibility within the scientific community. The continued investigation into the binding kinetics and thermodynamics of such inhibitors will be instrumental in the design of next-generation Nrf2 activators.
References
Methodological & Application
Application Notes and Protocols for Keap1-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1) is a critical negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2] However, under conditions of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.[1][2]
Inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), such as Keap1-IN-1, represent a promising therapeutic strategy for diseases associated with oxidative stress. By preventing Keap1 from binding to Nrf2, these inhibitors mimic the effects of cellular stress, leading to the activation of the Nrf2 pathway and the upregulation of antioxidant defenses. This document provides detailed protocols for in vitro assays designed to characterize the activity of this compound and similar small molecule inhibitors.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a key regulator of cellular homeostasis. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm and facilitates its degradation. When the interaction is disrupted by inhibitors like this compound, Nrf2 is stabilized and activates the expression of antioxidant genes.
Caption: Keap1-Nrf2 signaling pathway and the mechanism of this compound inhibition.
Data Presentation: In Vitro Activity of Keap1 Inhibitors
The following table summarizes the in vitro activity of representative Keap1-Nrf2 protein-protein interaction inhibitors determined by various biochemical assays. This data is provided for comparative purposes to contextualize the expected potency of this compound.
| Compound | Assay Type | IC50 (nM) | Reference |
| Keap1-Nrf2-IN-8 | FP | 64.5 | [3] |
| Keap1-Nrf2-IN-8 | TR-FRET | 14.2 | [3] |
| Keap1-Nrf2-IN-14 | (undisclosed) | 75 | [4] |
| ML334 (positive control) | FP | 1090 | [5] |
| KP-1 | FP | 740 | [6] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay measures the disruption of the Keap1-Nrf2 interaction by a test compound, such as this compound. The principle is based on the change in polarization of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. Small, unbound peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Keap1, the tumbling is slower, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.[7][8]
Experimental Workflow:
Caption: Workflow for the Keap1-Nrf2 Fluorescence Polarization assay.
Materials and Reagents:
-
Keap1 Protein (Kelch domain): Purified recombinant protein.
-
Fluorescently Labeled Nrf2 Peptide: FITC-labeled 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL-NH2).[6]
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 50 µM EDTA, 0.005% Tween-20.[6]
-
Test Compound: this compound dissolved in DMSO.
-
Microplates: Black, non-binding surface 384-well plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of Keap1 protein (e.g., 400 nM) in Assay Buffer.
-
Prepare a 2X working solution of FITC-Nrf2 peptide (e.g., 20 nM) in Assay Buffer.[6]
-
Prepare serial dilutions of this compound in Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Procedure (for a 40 µL final volume): [6]
-
Add 10 µL of the this compound serial dilutions or control (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the 2X FITC-Nrf2 peptide solution to all wells.
-
Add 10 µL of Assay Buffer to the "blank" and "negative control" wells.
-
Initiate the binding reaction by adding 10 µL of the 2X Keap1 protein solution to the "test inhibitor" and "positive control" wells.
-
The final concentrations in the assay wells will be, for example, 100 nM Keap1 and 5 nM FITC-Nrf2 peptide.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for 30 minutes, protected from light.[6]
-
Measure the fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~535 nm for FITC.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the millipolarization value of the test well.
-
mP_min is the millipolarization value of the free FITC-Nrf2 peptide (negative control).
-
mP_max is the millipolarization value of the Keap1-bound FITC-Nrf2 peptide (positive control).
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are another robust method for studying protein-protein interactions and are well-suited for high-throughput screening.[9][10] This assay format combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, which minimizes background fluorescence and increases sensitivity.[11][12]
Assay Principle:
A terbium (Tb)-labeled anti-His antibody serves as the FRET donor, which binds to a His-tagged Keap1 protein. A fluorescein (B123965) isothiocyanate (FITC)-labeled Nrf2 peptide acts as the FRET acceptor. When the Keap1-Nrf2 complex forms, the donor and acceptor are in close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[9]
Experimental Workflow:
Caption: Workflow for the Keap1-Nrf2 HTRF assay.
Materials and Reagents:
-
His-tagged Keap1 Protein (Kelch domain): Purified recombinant protein.
-
FITC-labeled Nrf2 Peptide: (e.g., FITC-9mer Nrf2 peptide amide).[9]
-
Tb-labeled Anti-His Antibody: FRET donor.
-
Assay Buffer: As per manufacturer's recommendation or a buffer like the one used for the FP assay.
-
Test Compound: this compound dissolved in DMSO.
-
Microplates: Low-volume, white 384-well plates.
-
Plate Reader: HTRF-compatible plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of His-Keap1, FITC-Nrf2 peptide, and this compound in Assay Buffer. Optimal concentrations should be determined empirically, but starting concentrations can be guided by published data.[9]
-
Prepare the Tb-anti-His antibody detection solution according to the manufacturer's instructions.
-
-
Assay Procedure (example volumes):
-
Add 5 µL of this compound serial dilutions or control to the wells.
-
Add 5 µL of a mixture of His-Keap1 and FITC-Nrf2 peptide.
-
Add 10 µL of the Tb-anti-His antibody detection solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time recommended by the assay kit manufacturer or as optimized (e.g., 1-5 hours).[9]
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor) with excitation at ~340 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to positive and negative controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The described in vitro assays, Fluorescence Polarization and Homogeneous Time-Resolved Fluorescence, provide robust and reliable methods for characterizing the inhibitory activity of this compound on the Keap1-Nrf2 protein-protein interaction. These protocols can be adapted for high-throughput screening of compound libraries to identify novel Keap1 inhibitors and for detailed mechanistic studies of lead compounds. Accurate determination of the potency (e.g., IC50) of inhibitors like this compound is a critical step in the drug discovery and development process for novel therapeutics targeting oxidative stress-related diseases.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Keap1-Nrf2-IN-14 I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Nrf2 Target Genes with Keap1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for an E3 ubiquitin ligase complex, targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for proteasomal degradation. This process maintains low intracellular levels of Nrf2.
Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) prevent the degradation of Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including NAD(P)H Quinone Dehydrogenase 1 (NQO1), Heme Oxygenase 1 (HMOX1), and Glutamate-Cysteine Ligase Modifier Subunit (GCLM), which collectively enhance the cell's antioxidant capacity.
Mechanism of Action
The Keap1-Nrf2 signaling pathway and the mechanism of action of a direct Keap1-Nrf2 inhibitor like ML334 are depicted in the following diagram.
Application Notes: High-Throughput Screening of Keap1-Nrf2 Interaction Inhibitors using Fluorescence Polarization
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[2][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[4][5] Dysregulation of the Keap1-Nrf2 pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making the Keap1-Nrf2 protein-protein interaction (PPI) a prime target for therapeutic intervention.[3][6]
Fluorescence Polarization (FP) is a robust and homogeneous assay format well-suited for high-throughput screening (HTS) of PPI inhibitors.[7] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8] In the context of the Keap1-Nrf2 interaction, a small fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., the ETGE motif) tumbles rapidly in solution, resulting in low fluorescence polarization.[5][9] Upon binding to the much larger Keap1 protein, the rotational motion of the complex is significantly slower, leading to an increase in fluorescence polarization.[10][7] Small molecule inhibitors that disrupt the Keap1-Nrf2 interaction will compete with the fluorescent peptide for binding to Keap1, resulting in a decrease in fluorescence polarization.[5]
These application notes provide a detailed protocol for a fluorescence polarization-based assay to identify and characterize inhibitors of the Keap1-Nrf2 interaction.
Principle of the Assay
The fluorescence polarization assay for the Keap1-Nrf2 interaction is a competitive binding assay. A fluorescently labeled Nrf2 peptide and a test compound are incubated with the Keap1 protein. The binding of the fluorescent peptide to Keap1 is detected by an increase in fluorescence polarization. If the test compound inhibits the Keap1-Nrf2 interaction, it will displace the fluorescent peptide from Keap1, leading to a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the inhibitory activity of the compound.
Keap1-Nrf2 Signaling Pathway
Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress modifies Keap1, leading to Nrf2 stabilization, nuclear translocation, and activation of antioxidant gene expression.
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Experimental Workflow
The experimental workflow for the Keap1-Nrf2 fluorescence polarization assay is straightforward and can be adapted for high-throughput screening.
Caption: Experimental workflow for the Keap1-Nrf2 FP assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Purified Human Keap1 (Kelch domain) | BPS Bioscience | 72020 | -80°C |
| Fluorescently Labeled Nrf2 Peptide (FITC-9mer) | Custom Synthesis | N/A | -80°C (in DMSO) |
| Assay Buffer | In-house preparation | N/A | 4°C |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
| Black, low-volume 384-well plates | Corning | 3676 | Room Temperature |
Buffer and Reagent Preparation
| Reagent | Composition |
| Assay Buffer | 20 mM HEPES (pH 7.4), 5 mM DTT |
| Keap1 Working Solution | Dilute Keap1 protein to the final desired concentration in Assay Buffer. |
| Nrf2-FITC Peptide Working Solution | Dilute the fluorescent Nrf2 peptide stock solution in Assay Buffer. Protect from light. |
| Test Compound/Inhibitor | Prepare a dilution series in DMSO, then dilute in Assay Buffer to the final concentration. |
Assay Protocol
This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
-
Prepare Reagent Master Mixes:
-
Keap1 Master Mix: Prepare a solution of Keap1 in Assay Buffer at 2x the final desired concentration.
-
Nrf2-FITC Master Mix: Prepare a solution of the fluorescently labeled Nrf2 peptide in Assay Buffer at 2x the final desired concentration.
-
-
Plate Layout: Design the plate map to include wells for:
-
Blank: Assay Buffer only.
-
Negative Control (Low Polarization): Nrf2-FITC peptide only.
-
Positive Control (High Polarization): Keap1 and Nrf2-FITC peptide (with DMSO vehicle).
-
Test Compounds: Keap1, Nrf2-FITC peptide, and test inhibitor at various concentrations.
-
-
Assay Procedure:
-
Add 10 µL of test compound dilutions or DMSO (for controls) to the appropriate wells.
-
Add 10 µL of Keap1 Master Mix to the wells containing test compounds and the positive control. Add 10 µL of Assay Buffer to the blank and negative control wells.
-
Mix the plate gently and incubate for 10-30 minutes at room temperature to allow for compound binding to Keap1.[11]
-
Add 20 µL of Nrf2-FITC Master Mix to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Seal the plate and incubate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[4][5]
-
Measure the fluorescence polarization on a plate reader capable of excitation at ~485 nm and emission at ~535 nm for FITC.[5][12]
-
Data Analysis
-
Subtract Blank Values: Subtract the average fluorescence polarization value of the blank wells from all other wells.
-
Calculate Percent Inhibition: The percentage of inhibition for each test compound concentration can be calculated using the following formula:
% Inhibition = 100 * (1 - [(FP_sample - FP_low) / (FP_high - FP_low)])
Where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_low is the average fluorescence polarization of the negative control (low polarization).
-
FP_high is the average fluorescence polarization of the positive control (high polarization).
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table provides typical concentration ranges for the assay components. These may require optimization depending on the specific reagents and instrumentation used.
| Parameter | Recommended Concentration/Value | Reference |
| Keap1 Protein Concentration | 100 nM | [9] |
| Fluorescent Nrf2 Peptide Concentration | 10 nM | [9] |
| Incubation Time (Compound + Keap1) | 10-30 minutes | [11] |
| Incubation Time (Full Reaction) | 30-60 minutes | [4][5] |
| Final DMSO Concentration | < 1% | [13] |
| Excitation Wavelength (FITC) | 480-485 nm | [5][11] |
| Emission Wavelength (FITC) | 530-535 nm | [5][11] |
| Z'-factor | > 0.6 for HTS applications | [14] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Assay Window (small difference between high and low FP signals) | - Suboptimal protein or peptide concentration.- Inactive protein. | - Titrate Keap1 and Nrf2-FITC peptide to determine optimal concentrations.- Verify protein activity using a known inhibitor. |
| High Variability between Replicates | - Pipetting errors.- Incomplete mixing. | - Use calibrated pipettes or automated liquid handlers.- Ensure proper mixing after each reagent addition. |
| Compound Interference | - Autofluorescence of the test compound. | - Measure the fluorescence of the compound alone at the assay wavelengths.- If interference is significant, consider a different assay format. |
These application notes provide a comprehensive guide for establishing a robust and reliable fluorescence polarization assay for the discovery of Keap1-Nrf2 interaction inhibitors. For further details on the principles of fluorescence polarization, refer to specialized literature.[15]
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. westbioscience.com [westbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. amsbio.com [amsbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nanomicronspheres.com [nanomicronspheres.com]
- 9. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Fluorescently Labeled Nrf2 Peptide Probes and the Development of a Fluorescence Polarization Assay for the Discovery of Inhibitors of Keap1-Nrf2 Interaction | Semantic Scholar [semanticscholar.org]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Assessing Nrf2 Activation by Keap1-IN-1 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1] This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors or small molecule inhibitors, critical cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase 1 (HO-1).
Keap1-IN-1 is a potent and specific inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), preventing the Keap1-mediated degradation of Nrf2. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the activation of the Nrf2 pathway in response to this compound treatment. The following sections detail the experimental workflow, a comprehensive protocol, and representative data for assessing the upregulation of Nrf2 and its downstream targets.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound action and the subsequent experimental procedure, the following diagrams are provided.
References
Quantitative PCR for Nrf2 Target Genes: NQO1 and HO-1 Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular defense against oxidative stress.[1][2] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3][4] Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][3] This application note provides a detailed protocol for quantifying the expression of two key Nrf2 target genes, NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1), using quantitative Polymerase Chain Reaction (qPCR).[6][7] NQO1 is a cytosolic flavoprotein that detoxifies quinones and their derivatives, preventing the production of reactive oxygen species.[2][8] HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. The upregulation of NQO1 and HO-1 is a hallmark of Nrf2 activation and serves as a reliable biomarker for assessing the efficacy of potential therapeutic agents that target this pathway.
Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a key regulator of cellular antioxidant responses. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[3] Oxidative stress or electrophilic compounds cause conformational changes in Keap1, disrupting the Nrf2-Keap1 interaction.[3] This stabilizes Nrf2, allowing it to accumulate and translocate into the nucleus, where it forms a heterodimer with small Maf proteins.[3] This complex then binds to the ARE, driving the expression of a wide array of cytoprotective genes, including NQO1 and HO-1.[5][9]
Nrf2 Signaling Pathway Diagram
Experimental Protocols
This section provides a comprehensive protocol for the quantitative analysis of NQO1 and HO-1 gene expression.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human hepatoma HepG2 cells or human bronchial epithelial BEAS-2B cells) in appropriate culture vessels. A common starting point is to seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Compound Treatment: Prepare stock solutions of the test compound (potential Nrf2 activator) and a positive control (e.g., sulforaphane (B1684495) or tert-butylhydroquinone).[10]
-
Experimental Design:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds.
-
Test Compound: Treat cells with various concentrations of the test compound to determine a dose-response relationship.
-
Positive Control: Treat cells with a known Nrf2 activator to ensure the experimental system is responsive.
-
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 6, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time should be determined empirically.
II. RNA Extraction
High-quality, intact RNA is essential for accurate qPCR results.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish by adding a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).[11]
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol of the chosen method (e.g., phenol-chloroform extraction or a column-based kit).[11][12][13]
-
DNase Treatment: To eliminate any contaminating genomic DNA, treat the isolated RNA with DNase I.[14]
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[14] The integrity of the RNA can be assessed using gel electrophoresis or a bioanalyzer.
III. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare the reverse transcription reaction mix on ice. A typical 20 µL reaction includes:
-
Total RNA (1 µg is a common starting amount)[14]
-
Reverse Transcriptase
-
dNTPs
-
RNase Inhibitor
-
Primers (Oligo(dT)s, random hexamers, or a mix of both)
-
Reaction Buffer
-
Nuclease-free water to the final volume.
-
Note: Using a commercial cDNA synthesis kit is highly recommended for consistency and reliability.[11][15]
-
-
Incubation: Incubate the reaction mixture in a thermal cycler using the program recommended by the cDNA synthesis kit manufacturer. A general program might be:
-
Primer annealing: 25°C for 5-10 minutes
-
Reverse transcription: 42-50°C for 30-60 minutes
-
Enzyme inactivation: 85°C for 5 minutes[11]
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
IV. Quantitative PCR (qPCR)
-
Primer Design/Selection: Use validated primers for human NQO1, HO-1, and a stable reference gene (e.g., GAPDH, ACTB, or RPL13a). Primers can be designed using software like Primer-BLAST or obtained from published literature or commercial vendors.[8][16]
Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') NQO1 GGATTGGACCGAGCTGGAA CGCAGGCTCTTCTTGCACT HO-1 AAGACTGCGTTCCTGCTCAAC AAAGCCCTACAGCAACTGTCG GAPDH GAAGGTGAAGGTCGGAGTCA GAAGATGGTGATGGGATTTC -
qPCR Reaction Setup: Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
cDNA template (diluted 1:5 to 1:20)
-
Forward Primer (final concentration 200-500 nM)
-
Reverse Primer (final concentration 200-500 nM)
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Nuclease-free water to the final volume.
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a program such as:
-
Initial Denaturation: 95°C for 2-10 minutes
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute[2]
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for quantifying Nrf2 target gene expression.
qPCR Experimental Workflow
Data Presentation and Analysis
The relative expression of the target genes is typically calculated using the delta-delta Ct (2-ΔΔCt) method.[17][18][19]
-
Normalization to Reference Gene (ΔCt): For each sample, normalize the Ct value of the target gene (NQO1 or HO-1) to the Ct value of the reference gene (e.g., GAPDH).
-
ΔCt = Ct(Target Gene) - Ct(Reference Gene)
-
-
Normalization to Control (ΔΔCt): Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control group.
-
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control)
-
-
Calculate Fold Change: The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.[20]
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data for easy comparison.
| Treatment Group | Concentration (µM) | Target Gene | Average Ct (Target) | Average Ct (GAPDH) | ΔCt (Target - GAPDH) | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |
| Vehicle Control | 0 | NQO1 | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| HO-1 | 26.8 | 18.2 | 8.6 | 0.0 | 1.0 | ||
| Test Compound A | 1 | NQO1 | 23.1 | 18.3 | 4.8 | -1.5 | 2.8 |
| HO-1 | 24.9 | 18.3 | 6.6 | -2.0 | 4.0 | ||
| Test Compound A | 10 | NQO1 | 21.5 | 18.1 | 3.4 | -2.9 | 7.5 |
| HO-1 | 22.6 | 18.1 | 4.5 | -4.1 | 17.1 | ||
| Positive Control | 5 | NQO1 | 20.9 | 18.2 | 2.7 | -3.6 | 12.1 |
| HO-1 | 21.7 | 18.2 | 3.5 | -5.1 | 34.2 |
Note: The data presented in this table are for illustrative purposes only.
By following these detailed protocols and data analysis methods, researchers can accurately and reliably quantify the induction of Nrf2 target genes NQO1 and HO-1, providing valuable insights into the antioxidant and cytoprotective potential of novel therapeutic compounds.
References
- 1. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 by MIND4-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Nrf2/NQO1 Pathway Attenuates Oxidative Stress in Neuronal Cells Induced by Microwave and Protects Neurite Development [besjournal.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 13. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 14. surgery.pitt.edu [surgery.pitt.edu]
- 15. An Analytically and Diagnostically Sensitive RNA Extraction and RT-qPCR Protocol for Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. toptipbio.com [toptipbio.com]
- 19. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
- 20. science.smith.edu [science.smith.edu]
Application Notes and Protocols for Studying Oxidative Stress in Cancer Cells Using Keap1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular responses to oxidative and electrophilic stress. Under homeostatic conditions, Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2] However, in the presence of oxidative stress, Keap1's ability to degrade Nrf2 is inhibited, leading to the accumulation of Nrf2 and its translocation to the nucleus. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes, initiating their transcription. This antioxidant response protects cells from damage.[1][3]
In the context of cancer, the Keap1-Nrf2 pathway is a double-edged sword. While activation of Nrf2 in normal cells can be protective against carcinogenesis, many cancer cells hijack this pathway to enhance their survival and resistance to therapies.[4] Constitutive activation of Nrf2, often through mutations in Keap1 or Nrf2 itself, allows cancer cells to counteract the high levels of reactive oxygen species (ROS) associated with their increased metabolic rate and to resist ROS-inducing cancer treatments.
Keap1-IN-1 is a potent, cell-permeable inhibitor of the Keap1-Nrf2 protein-protein interaction with a reported IC50 of 43 nM. By blocking the interaction between Keap1 and Nrf2, this compound mimics a state of oxidative stress, leading to the stabilization and activation of Nrf2 and the subsequent upregulation of its downstream antioxidant targets. This makes this compound a valuable tool for studying the role of the Nrf2 pathway in cancer cell biology and for exploring potential therapeutic strategies to modulate oxidative stress.
These application notes provide an overview of the use of this compound and other similar Keap1-Nrf2 pathway modulators for studying oxidative stress in cancer cells, including detailed protocols and representative data.
Mechanism of Action of this compound
This compound is a non-covalent inhibitor that directly binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2. This competitive binding prevents Keap1 from targeting Nrf2 for degradation, leading to the accumulation of Nrf2 in the cytoplasm and its subsequent translocation to the nucleus to activate the transcription of ARE-dependent genes.
Caption: Keap1-Nrf2 signaling and the mechanism of this compound.
Data Presentation
The following tables summarize quantitative data from studies using Keap1-Nrf2 pathway modulators in cancer cell lines. This data is representative of the types of results that can be obtained when studying the effects of these compounds on oxidative stress and cell viability.
Table 1: Nrf2 Activation by Keap1-Nrf2 Modulators in Cancer Cell Lines
| Compound | Cell Line | Concentration | Time (hr) | Endpoint | Fold Induction (vs. control) | Reference |
| KI-696 | H2009 (Lung Cancer) | 1 µM | 36 | NQO1 mRNA | ~4.5 | [5] |
| KI-696 | H2009 (Lung Cancer) | 1 µM | 36 | SLC7A11 mRNA | ~3.5 | [5] |
| CDDO-Me | RAW 264.7 (Macrophage) | 25 nM | 24 | Nrf2 Nuclear Translocation | Significant Increase | [6][7] |
| CDDO-Me | RAW 264.7 (Macrophage) | 25 nM | 24 | HO-1 Protein Expression | Significant Increase | [6][7] |
Table 2: Effects of Keap1-Nrf2 Modulators on Oxidative Stress and Cell Viability in Cancer Cell Lines
| Compound | Cell Line | Concentration | Endpoint | Effect | Reference |
| CDDO-Me | Cal-27 (Oral Squamous Cell Carcinoma) | Nanomolar | ROS Levels | Significant Increase | [8] |
| CDDO-Me | Cal-27 (Oral Squamous Cell Carcinoma) | Nanomolar | Clonogenic Survival | Almost completely abolished | [8] |
| CDDO-Me | MiaPaCa-2 & Panc-1 (Pancreatic Cancer) | 2.5 µM | ROS Production | Significant Increase | [9] |
| CDDO-Me | MiaPaCa-2 & Panc-1 (Pancreatic Cancer) | 2.5 µM | Apoptosis | Induction | [9] |
| KI-696 + CB-839 | KEAP1 wild-type cancer cells | 1 µM | Cell Proliferation | Sensitized cells to CB-839 | [5][10] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on oxidative stress in cancer cells. These protocols are based on methodologies reported for similar Keap1-Nrf2 modulators.
Caption: A general experimental workflow for investigating this compound.
Protocol 1: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other Keap1 inhibitor)
-
H2DCFDA (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM - 10 µM) in complete culture medium. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 2, 6, 24 hours). A positive control such as H2O2 (100 µM for 1 hour) can also be included.
-
H2DCFDA Staining:
-
Prepare a 10 µM working solution of H2DCFDA in pre-warmed serum-free medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the H2DCFDA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, cells can be harvested by trypsinization, washed, and resuspended in PBS for analysis by flow cytometry.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.
Protocol 2: Cell Viability and Apoptosis Assays
This section provides protocols for assessing cell viability using the MTT assay and apoptosis using Annexin V/Propidium Iodide (PI) staining.
2.1 MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Incubate for a longer period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
2.2 Annexin V/PI Staining for Apoptosis
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Protocol 3: Assessment of Nrf2 Activation
Nrf2 activation can be assessed by measuring the nuclear translocation of Nrf2 or by quantifying the expression of its downstream target genes.
3.1 Western Blot for Nuclear Nrf2 and Target Proteins
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 10 cm dishes and treat with this compound.
-
Cell Lysis: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the protein bands and normalize to the respective loading controls (Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/total lysate).
3.2 Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding, Treatment, and RNA Extraction: Treat cells as described above and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Conclusion
This compound is a powerful research tool for investigating the role of the Keap1-Nrf2 pathway in the oxidative stress response of cancer cells. By utilizing the protocols and understanding the representative data presented in these application notes, researchers can effectively study the effects of Nrf2 activation on cancer cell biology, potentially leading to the development of novel therapeutic strategies. It is important to note that the optimal concentrations and treatment times for this compound may vary depending on the cancer cell line and the specific experimental endpoint. Therefore, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each experimental system.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monitoring Keap1–Nrf2 interactions in single live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KEAP1–NRF2 System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 8. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cell proliferation and induction of apoptosis by CDDO-Me in pancreatic cancer cells is ROS-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of a Keap1 Inhibitor in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1) is a critical negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of a battery of antioxidant and cytoprotective genes. Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a representative Keap1 inhibitor, CPUY192018, in a mouse model of lipopolysaccharide (LPS)-induced renal inflammation.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a central regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1 acts as an adaptor protein for a Cullin3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for degradation. Small molecule inhibitors of the Keap1-Nrf2 PPI, such as CPUY192018, function by competitively binding to the Kelch domain of Keap1, thereby preventing its interaction with Nrf2. This leads to the accumulation of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant response element (ARE)-dependent genes.
Figure 1: Keap1-Nrf2 Signaling Pathway and Point of Inhibition.
Application: Alleviation of Renal Inflammation
Chronic inflammation and oxidative stress are key drivers in the pathogenesis of kidney diseases. Activation of the Nrf2 pathway through Keap1 inhibition has been shown to be protective in models of renal injury. The small molecule inhibitor CPUY192018 has been demonstrated to effectively activate the Nrf2 pathway in vivo, leading to a reduction in oxidative stress and inflammation in a mouse model of LPS-induced chronic renal inflammation[1].
Quantitative Data Summary
The following table summarizes the in vivo effects of CPUY192018 in an LPS-induced mouse model of chronic renal inflammation.
| Parameter | Control | LPS Model | LPS + CPUY192018 (5 mg/kg) | LPS + CPUY192018 (20 mg/kg) | Reference |
| Renal Function | |||||
| Serum Creatinine (B1669602) (μmol/L) | ~15 | ~35 | ~25 | ~20 | [1] |
| Blood Urea (B33335) Nitrogen (mmol/L) | ~8 | ~18 | ~12 | ~10 | [1] |
| Oxidative Stress Markers | |||||
| Renal Malondialdehyde (MDA, nmol/mg protein) | ~2 | ~6 | ~4 | ~3 | [1] |
| Renal Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | ~100 | ~50 | ~75 | ~90 | [1] |
| Inflammatory Markers | |||||
| Renal TNF-α (pg/mg protein) | ~20 | ~80 | ~50 | ~30 | [1] |
| Renal IL-6 (pg/mg protein) | ~15 | ~60 | ~40 | ~25 | [1] |
| Nrf2 Pathway Activation | |||||
| Renal Nrf2 Protein Level (relative to control) | 1.0 | ~0.5 | ~1.5 | ~2.0 | [1] |
| Renal NQO1 Protein Level (relative to control) | 1.0 | ~0.6 | ~1.8 | ~2.5 | [1] |
| Renal HO-1 Protein Level (relative to control) | 1.0 | ~0.7 | ~1.6 | ~2.2 | [1] |
Experimental Protocols
In Vivo Mouse Model of LPS-Induced Chronic Renal Inflammation
This protocol describes the induction of chronic renal inflammation in mice using LPS and the administration of the Keap1 inhibitor, CPUY192018[1].
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
CPUY192018 (or other Keap1 inhibitor)
-
Vehicle for CPUY192018 (e.g., DMSO, PEG400, saline)
-
Sterile saline (0.9% NaCl)
-
Standard laboratory equipment for animal handling and injections
Experimental Workflow:
Figure 2: Experimental Workflow for In Vivo Study.
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide the mice into four groups (n=8 per group):
-
Control Group
-
LPS Model Group
-
LPS + CPUY192018 (5 mg/kg) Group
-
LPS + CPUY192018 (20 mg/kg) Group
-
-
Drug Preparation: Prepare a stock solution of CPUY192018 in a suitable vehicle. On each day of treatment, dilute the stock solution to the final desired concentrations with sterile saline. Prepare the LPS solution in sterile saline.
-
Administration:
-
For 8 consecutive weeks, administer the treatments daily via intraperitoneal (i.p.) injection.
-
The Control group receives the vehicle only.
-
The LPS Model group receives LPS at a dose of 1 mg/kg.
-
The treatment groups receive LPS (1 mg/kg) along with CPUY192018 at the specified doses (5 mg/kg or 20 mg/kg)[1].
-
-
Monitoring: Monitor the animals daily for any signs of distress or changes in behavior, body weight, and food/water intake.
-
Sample Collection: At the end of the 8-week treatment period, euthanize the mice. Collect blood samples for serum analysis and harvest the kidneys for histological and biochemical analyses.
Assessment of Nrf2 Pathway Activation and Downstream Effects
1. Western Blot Analysis for Nrf2, NQO1, and HO-1:
-
Homogenize a portion of the kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
2. Measurement of Oxidative Stress Markers:
-
Prepare kidney tissue homogenates in the appropriate assay buffers.
-
Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation using a commercially available kit.
-
Determine the activity of superoxide dismutase (SOD) using a commercial kit.
3. Measurement of Inflammatory Cytokines:
-
Homogenize kidney tissue and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
4. Renal Function Tests:
-
Centrifuge the collected blood to obtain serum.
-
Measure the levels of serum creatinine and blood urea nitrogen (BUN) using commercially available assay kits.
5. Histological Analysis:
-
Fix a portion of the kidney in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess morphological changes and inflammation.
Conclusion
The in vivo administration of Keap1 inhibitors, such as CPUY192018, presents a viable strategy for mitigating oxidative stress and inflammation in relevant disease models. The protocols and data presented herein provide a framework for researchers to design and execute their own in vivo studies to explore the therapeutic potential of Keap1-Nrf2 pathway modulation. Careful consideration of the animal model, dosage, administration route, and relevant endpoints is crucial for obtaining robust and reproducible results.
References
Keap1-IN-1: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress and neuroinflammation are key pathological features in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against these stressors. Under basal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).
Keap1-IN-1 (also referred to as Compound 27) is a covalent inhibitor of Keap1. It acts by covalently modifying the Cys151 residue in the BTB domain of Keap1, thereby disrupting the Keap1-Nrf2 interaction and activating the Nrf2 signaling pathway. This mechanism of action makes this compound a valuable research tool for investigating the therapeutic potential of Nrf2 activation in neurodegenerative disease models. While direct studies of this compound in neurodegenerative models are limited, its known mechanism and the established role of the Keap1-Nrf2 pathway in neuroprotection provide a strong rationale for its application in this research area.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant Keap1 inhibitors. This data is essential for designing experiments and interpreting results.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound (Compound 27) | NQO1 mRNA Expression | - | EC50 | 160 nM | [1](--INVALID-LINK--) |
| This compound (Compound 27) | Cytotoxicity | U2OS | EC50 | 527 nM | [1](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of this compound's mechanism of action and its application in research, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
Troubleshooting & Optimization
optimizing Keap1-IN-1 concentration for cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing the concentration of Keap1-IN-1 in cell-based assays.
Understanding the Keap1-Nrf2 Signaling Pathway
Under normal conditions, the protein Keap1 (Kelch-like ECH-associated protein 1) targets the transcription factor Nrf2 (nuclear factor erythroid 2–related factor 2) for degradation.[1][2][3] This process maintains cellular homeostasis. When cells are exposed to oxidative stress or electrophiles, specific cysteine residues on Keap1 are modified, leading to a conformational change.[4][5] This change disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.[1][4] As a result, stabilized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes.[1][4][5] this compound is a small molecule inhibitor designed to disrupt the Keap1-Nrf2 protein-protein interaction (PPI), thereby activating the Nrf2 pathway.[2]
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KEAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Keap1-IN-1 and Related Keap1 Inhibitors
Welcome to the technical support center for Keap1-IN-1 and other Keap1 protein-protein interaction (PPI) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of these compounds, with a focus on addressing common challenges related to solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a representative small molecule inhibitor designed to disrupt the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low. By inhibiting the Keap1-Nrf2 interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a wide array of antioxidant and cytoprotective genes. This makes Keap1 inhibitors valuable tools for studying the cellular stress response and for potential therapeutic applications in diseases associated with oxidative stress.
Q2: I am having trouble dissolving my Keap1 inhibitor. What are the recommended solvents?
A2: Most small molecule Keap1 inhibitors, due to their typically hydrophobic nature, have poor aqueous solubility. The recommended solvent for initial stock solution preparation is dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, co-solvents such as Tween 80 or corn oil may be used to improve solubility and bioavailability. Always refer to the manufacturer's product data sheet for specific recommendations for your compound.
Q3: How should I prepare and store stock solutions of Keap1 inhibitors?
A3: Prepare a high-concentration stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO. To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[1] Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.[1] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce water and potentially cause the compound to precipitate.
Q4: My Keap1 inhibitor precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. To avoid precipitation, it is best to perform serial dilutions of your high-concentration DMSO stock in DMSO first. Then, add the final diluted DMSO solution to your aqueous medium while vortexing or mixing to ensure rapid and even dispersion. The final concentration of DMSO in your experiment should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cellular toxicity.[2]
Q5: How stable are Keap1 inhibitors in cell culture medium?
A5: The stability of Keap1 inhibitors in aqueous solutions like cell culture medium can be limited and compound-specific. Some compounds may be susceptible to hydrolysis or degradation over longer incubation periods. It is advisable to prepare fresh dilutions in medium for each experiment. If long-term stability in your specific experimental conditions is a concern, you may need to perform a stability study by incubating the compound in the medium for various durations and then assessing its integrity and activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no Nrf2 activation (e.g., no increase in downstream target gene expression) | 1. Poor compound solubility/precipitation: The inhibitor is not fully dissolved in the assay medium, leading to a lower effective concentration. 2. Compound degradation: The inhibitor has degraded due to improper storage or instability in the experimental medium. 3. Low cell permeability: The compound is not efficiently entering the cells. 4. Incorrect assay timing: The time point for measuring Nrf2 activation is not optimal. | 1. Visually inspect for any precipitate after dilution. If observed, revise the dilution strategy (see FAQ Q4). Consider a brief sonication of the stock solution before dilution. 2. Use a fresh aliquot of the stock solution. Prepare fresh dilutions in medium immediately before the experiment. 3. Verify the cell permeability of your specific inhibitor. Some peptide-based inhibitors may require conjugation to cell-penetrating peptides.[3] 4. Perform a time-course experiment to determine the optimal incubation time for Nrf2 activation, which can vary between cell types and inhibitors. |
| High background signal or off-target effects | 1. DMSO toxicity: The final concentration of DMSO is too high. 2. Compound cytotoxicity: The inhibitor is toxic to the cells at the concentration used. 3. Non-specific activity: Some Keap1 inhibitors, particularly electrophilic ones, can react with other cellular proteins containing reactive cysteine residues. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO alone) in all experiments. 2. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. 3. If using a covalent inhibitor, be aware of potential off-target effects. Consider using a non-covalent inhibitor for higher specificity. |
| Variability between experiments | 1. Inconsistent stock solution concentration: Errors during initial weighing or dissolving of the compound. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution leading to degradation. 3. Inconsistent cell conditions: Variations in cell passage number, confluency, or health. | 1. Be meticulous during stock solution preparation. For some compounds, concentration can be verified by spectrophotometry if the extinction coefficient is known. 2. Always use fresh aliquots for each experiment to avoid freeze-thaw cycles. 3. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
Quantitative Data Presentation
Table 1: Solubility of Representative Keap1-Nrf2 PPI Inhibitors
| Compound | Solvent | Solubility | Reference |
| Compound 6 (a precursor to CPUY192018) | Aqueous Buffer (pH 7.4) | 0.388 mg/mL | [4] |
| CPUY192018 (Compound 7) | Aqueous Buffer (pH 7.4) | 5.0 mg/mL | [4] |
| KI696 | DMSO | ≥ 2.5 mg/mL (≥ 4.54 mM) | MCE Datasheet |
| KI696 | 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (≥ 3.78 mM) | MCE Datasheet |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Keap1 Inhibitor Stock Solution
-
Equilibration: Allow the vial containing the lyophilized Keap1 inhibitor to come to room temperature in a desiccator before opening.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication may aid in dissolving stubborn compounds.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells (e.g., A549, HepG2) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Keap1 inhibitor in cell culture medium (ensuring the final DMSO concentration is ≤ 0.1%). Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.2% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Nrf2 nuclear translocation is indicated by the co-localization of the Nrf2 signal with the DAPI signal.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Cell-Permeable Cyclic Peptidyl Inhibitor against the Keap1-Nrf2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Nrf2 Activation with Keap1-IN-1
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with low Nrf2 activation when using Keap1-IN-1, a direct inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-covalent, small molecule inhibitor that directly targets the interaction between Keap1 and Nrf2.[1] Under basal conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, binds to Nrf2 and facilitates its ubiquitination and subsequent degradation by the proteasome.[2][3] this compound works by occupying the binding pocket on the Kelch domain of Keap1 where the 'ETGE' motif of Nrf2 would normally bind.[1][4] This disruption of the protein-protein interaction prevents Nrf2 from being targeted for degradation, leading to its stabilization, accumulation, and translocation to the nucleus.[1][3] Once in the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), driving the transcription of a wide array of cytoprotective genes.[1][4]
Q2: What is the typical potency and effective concentration range for this compound and similar PPI inhibitors?
A2: The potency of Keap1-Nrf2 PPI inhibitors can vary. Keap1-Nrf2-IN-1 has a reported IC50 of 43 nM in biochemical assays. Other similar direct inhibitors show IC50 values ranging from the low nanomolar to the low micromolar range.[5] In cell-based assays, the effective concentration (EC50) is typically higher due to factors like cell permeability and stability. For example, one well-characterized Keap1-Nrf2 PPI inhibitor, (SRS)-5 (ML334), showed an EC50 of approximately 12 µM for Nrf2 nuclear translocation in U2OS cells.[1] A starting point for dose-response experiments in cell culture would be a range from 100 nM to 25 µM.
Q3: How do I properly handle and store this compound?
A3: Like most small molecule inhibitors, this compound is typically supplied as a powder and should be stored at -20°C or -80°C. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the DMSO stock into your cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%.
Signaling Pathway and Inhibitor Mechanism
Caption: Keap1-Nrf2 signaling pathway and mechanism of this compound action.
Troubleshooting Guide for Low Nrf2 Activation
This guide addresses specific issues that may lead to lower-than-expected Nrf2 activation with this compound.
| Question / Issue | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing no or very low Nrf2 activation? | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively disrupt the Keap1-Nrf2 interaction in your specific cell line. | 1. Perform a Dose-Response Experiment: Test a broad range of concentrations (e.g., 100 nM to 50 µM) to determine the optimal EC50 for your cell line and assay. |
| 2. Insufficient Incubation Time: Nrf2 activation involves transcription and translation of target genes, which takes time. | 2. Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak response time for your specific readout (mRNA vs. protein). | |
| 3. Cell Line-Specific Differences: Some cell lines may have lower basal levels of Keap1 or Nrf2, or differences in cell permeability, affecting the response to the inhibitor.[6] | 3. Use a Positive Control Cell Line: If possible, test a cell line known to be responsive (e.g., U2OS, HepG2). Also, measure basal Keap1 and Nrf2 levels in your cell line. | |
| My positive control (e.g., sulforaphane) works, but this compound does not. | 1. Different Mechanism of Action: Sulforaphane is an electrophile that covalently modifies cysteine residues on Keap1, a different mechanism than the non-covalent PPI inhibition of this compound. Your experimental system may favor one mechanism over the other. | 1. Verify Compound Integrity: Ensure your stock of this compound has not degraded. If possible, confirm its activity in a cell-free biochemical assay (e.g., Fluorescence Polarization). |
| 2. Poor Cell Permeability: While designed to be cell-permeable, the efficiency can vary between cell types.[7] | 2. Assess Permeability: If direct measurement is not possible, try increasing the incubation time or using a different, validated Keap1-Nrf2 PPI inhibitor for comparison. | |
| I'm seeing high variability between my experimental replicates. | 1. Inhibitor Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media and can precipitate, leading to inconsistent concentrations. | 1. Check for Precipitation: Visually inspect your media for precipitates after adding the inhibitor. Prepare working solutions fresh and ensure the final DMSO concentration is low (<0.5%). Consider using a serum-free medium for the treatment period if compatible with your cells. |
| 2. Inconsistent Cell Health/Density: Variations in cell confluency or health can significantly impact their response to stimuli. | 2. Standardize Cell Seeding: Ensure uniform cell seeding density and confluency across all wells and experiments. Only use healthy, actively dividing cells. | |
| Nrf2 target gene mRNA levels are up, but protein levels are not. | 1. Time Lag Between Transcription and Translation: There is a natural delay between the increase in mRNA and the accumulation of the corresponding protein. | 1. Extend Incubation Time for Protein Analysis: For Western blot analysis, use longer incubation times (e.g., 16-24 hours) compared to qPCR (e.g., 4-8 hours). |
| 2. Post-Translational Regulation: The target protein may be subject to rapid degradation or other forms of post-translational regulation. | 2. Use a Proteasome Inhibitor: As a control, co-treat with a proteasome inhibitor (e.g., MG132) to see if the protein accumulates, which would indicate rapid turnover. |
Quantitative Data Summary
The following tables summarize representative data for Keap1-Nrf2 PPI inhibitors in various experimental settings.
Table 1: Biochemical Activity of Keap1-Nrf2 PPI Inhibitors
| Compound ID | Assay Type | IC50 / Kd | Reference |
| Keap1-Nrf2-IN-1 | Biochemical Assay | 43 nM (IC50) | [8] |
| (SRS)-5 (ML334) | Fluorescence Polarization | 1.46 µM (IC50) | [1][5] |
| Compound 3 | Confocal FP Assay | 2.7 µM (IC50) | [9] |
| Keap1-Nrf2-IN-13 | Fluorescence Polarization | 0.15 µM (IC50) | [7] |
Table 2: Cellular Activity of Keap1-Nrf2 PPI Inhibitors
| Compound ID | Cell Line | Assay Type | Concentration | Duration | Result (Fold Induction vs. Control) | Reference |
| (SRS)-5 (ML334) | U2OS | Nrf2 Nuclear Translocation | 12 µM (EC50) | 6 hours | ~3-fold | [1] |
| (SRS)-5 (ML334) | IMR-32 | ARE-Luciferase Reporter | 10 µM | 16 hours | ~2.5-fold | [1] |
| Keap1-Nrf2-IN-14 | RAW 264.7 | NQO1 mRNA (qPCR) | 1 µM | 12 hours | ~4-fold | Not directly cited |
| Compound 3 | Cell-based | ARE-Luciferase Reporter | 100 µM | Not specified | Nrf2/NQO1 levels increased | [9] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting low Nrf2 activation with this compound.
Detailed Experimental Protocols
Protocol 1: Nrf2-ARE Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
-
Cell Seeding: Seed cells (e.g., HepG2-ARE or transiently transfected cells) in a 96-well white, clear-bottom plate at a density that will result in ~80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM sulforaphane).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent (e.g., Steady-Glo®) to room temperature.
-
Add a volume of luciferase reagent equal to the volume of the culture medium in each well.
-
Mix on an orbital shaker for 5-10 minutes to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the luciferase signal of treated cells to the vehicle control to calculate the fold induction.
-
Protocol 2: RT-qPCR for Nrf2 Target Gene Expression
This protocol quantifies the mRNA levels of Nrf2 target genes such as NQO1, HMOX1, and GCLC.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach ~80% confluency, treat with this compound (at the determined optimal concentration) or controls for 4-8 hours.
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., TRIzol™).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (NQO1, HMOX1) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system. A typical cycling program is: 95°C for 10 min, followed by 40 cycles of (95°C for 15s, 60°C for 1 min).
-
Perform a melt curve analysis to verify primer specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle control.
Protocol 3: Western Blot for Nrf2 Target Protein Levels
This protocol detects the protein levels of Nrf2 targets like NQO1 and HMOX1.
-
Cell Seeding and Treatment: Seed cells in a 6-well or 10 cm dish. At ~80-90% confluency, treat with this compound or controls for 16-24 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NQO1, HMOX1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software, normalizing to the loading control.
-
References
- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. KEAP1-NRF2 COMPLEX IN ISCHEMIA-INDUCED HEPATOCELLULAR DAMAGE OF MOUSE LIVER TRANSPLANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Cell-Permeable Cyclic Peptidyl Inhibitor against the Keap1-Nrf2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
potential off-target effects of Keap1-IN-1
Disclaimer: "Keap1-IN-1" is used here as a representative name for a direct, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The information provided is based on the known characteristics of this class of inhibitors. Researchers should always consult the specific datasheet for their particular compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for a direct Keap1 inhibitor like this compound?
A direct Keap1 inhibitor is a small molecule designed to physically block the interaction between Keap1 and the transcription factor Nrf2.[1][2] Under normal conditions, Keap1, as part of a CUL3 E3 ubiquitin ligase complex, binds to Nrf2 and targets it for constant proteasomal degradation.[3] By occupying the Nrf2 binding pocket on Keap1's Kelch domain, the inhibitor prevents Nrf2 binding, leading to its stabilization, accumulation, and translocation to the nucleus.[3] In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), driving the expression of numerous cytoprotective genes.[4]
Q2: How does a "direct" inhibitor differ from an "indirect" inhibitor?
Direct inhibitors, like this compound, are non-covalent and physically block the Keap1-Nrf2 protein-protein interaction (PPI).[1][2] Indirect inhibitors are typically electrophilic compounds that form covalent bonds with reactive cysteine residues on Keap1.[5][6] This covalent modification induces a conformational change in Keap1 that releases Nrf2.[7] While effective, the electrophilicity of indirect inhibitors creates a higher risk of off-target effects, as they can react with cysteines on other cellular proteins.[1][5]
Q3: What are the two primary mechanisms of potential off-target effects for direct Keap1 inhibitors?
Even with a non-covalent mechanism, two main types of off-target effects can occur:
-
Release of other Keap1 substrates: Keap1 regulates proteins other than Nrf2. By inhibiting the Keap1 interaction site, all client proteins that bind to this site will be released, not just Nrf2. This can lead to unintended pathway activation or stabilization of other proteins.[8]
-
Binding to other Kelch-domain proteins: The human proteome contains numerous other proteins with Kelch domains similar to Keap1's. A small molecule inhibitor might have an affinity for these other Kelch domains, leading to unintended inhibition of other cellular processes.
Q4: Besides Nrf2, what other proteins are known to be regulated by Keap1?
Mass spectrometry-based proteomics have identified a large Keap1 protein interaction network.[8] Several key interactors have been studied, and their release can have significant biological consequences. These include:
-
PGAM5: A mitochondrial protein involved in apoptosis and necroptosis. Keap1 targets PGAM5 for proteasomal degradation.[8]
-
PALB2: A tumor suppressor protein involved in DNA repair. Keap1 ubiquitylates PALB2 to regulate its protein-protein interactions, not its stability.[8]
-
p62/SQSTM1: An autophagy receptor protein that can also competitively bind Keap1 to activate Nrf2, forming a feedback loop.[9][10]
-
IKBKB (IKKβ): A key kinase in the NF-κB signaling pathway. Keap1-mediated ubiquitylation directs IKBKB to lysosomal degradation.[8]
Section 2: Troubleshooting Guides
Scenario 1: Weaker-than-expected Nrf2 activation or ARE gene expression.
| Possible Cause | Troubleshooting Steps & Rationale |
| Compound Instability | Verify the compound's integrity and purity via analytical methods (e.g., LC-MS). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Poor Cell Permeability | Some direct inhibitors may have poor membrane permeability. If biochemical assays (e.g., Fluorescence Polarization) work but cell-based assays do not, this is a likely cause. Consider using permeabilizing agents as a control or testing different compound formulations. |
| Incorrect Dosage | Perform a dose-response curve (e.g., 10 nM to 100 µM) to determine the optimal concentration (EC50) for Nrf2 activation in your specific cell line. |
| Cell Line Specificity | The expression levels of Keap1, Nrf2, and drug efflux pumps can vary between cell lines. Confirm your cell line expresses the target proteins and consider testing in a different, well-characterized line (e.g., HepG2, A549). Include a positive control like sulforaphane (B1684495) to ensure the pathway is functional. |
Scenario 2: Unexpected cellular phenotypes (e.g., cytotoxicity, apoptosis, altered cell cycle) are observed.
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-Target Effect: Release of other Keap1 substrates | This is a primary suspect if Nrf2 activation is confirmed. Hypothesize: Based on the phenotype (e.g., apoptosis), investigate the status of relevant Keap1 substrates like PGAM5. Validate: Use Western Blot to check the protein levels of PGAM5, PALB2, p62, and phospho-IKBKB. An increase in their abundance or activity post-treatment suggests an off-target effect. |
| Off-Target Effect: Inhibition of other Kelch proteins | This is harder to diagnose without specific tools. Investigate: Perform a global, unbiased proteomics experiment (see Protocol 1) to identify proteins and pathways that are unexpectedly altered. This can provide clues to which off-target protein or pathway is affected. |
| Compound-Specific Toxicity | The compound's chemical scaffold itself may have inherent toxicity unrelated to Keap1. Test: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in a Keap1-knockout cell line. If toxicity persists, it is independent of the intended target. |
Section 3: Data Presentation
Table 1: Selected Non-Nrf2 Proteins Interacting with Keap1
This table summarizes key proteins identified through proteomic studies that interact with Keap1.[8][9] The release of these proteins following treatment with a Keap1-Nrf2 PPI inhibitor could be a source of off-target effects.
| Protein | Function | Consequence of Keap1 Interaction | Potential Off-Target Effect of Inhibition |
| PGAM5 | Mitochondrial phosphatase | Targeted for proteasomal degradation[8] | Stabilization of PGAM5, potentially affecting apoptosis/necroptosis pathways. |
| PALB2 | DNA damage repair, tumor suppressor | Regulation of protein interactions[8] | Altered DNA repair signaling. |
| p62/SQSTM1 | Autophagy adaptor, signaling hub | Competitive binding, mutual degradation | Disruption of autophagy and p62-mediated signaling feedback loops.[9][10] |
| IKBKB (IKKβ) | NF-κB pathway kinase | Targeted for lysosomal degradation[8] | Stabilization of IKKβ and potential activation of the NF-κB inflammatory pathway. |
| DPP3 | Dipeptidyl peptidase 3 | Competitive binding via ETGE motif[9] | Stabilization of DPP3, cellular role not fully understood. |
| MCM3 | DNA replication licensing factor | Non-degradative ubiquitylation[11] | Altered DNA replication dynamics. |
Section 4: Key Experimental Protocols
Protocol 1: Affinity-Purification Mass Spectrometry (AP-MS) to Identify Off-Targets
This protocol allows for the identification of proteins that interact with Keap1 and whose interaction may be disrupted by this compound.
-
Cell Culture & Treatment: Grow cells (e.g., HEK293T) expressing tagged Keap1 (e.g., FLAG-Keap1). Treat one group with vehicle (DMSO) and another with this compound at a validated concentration for a specified time (e.g., 4-6 hours).
-
Lysis: Lyse cells in a gentle, non-denaturing lysis buffer (e.g., containing 0.5% NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation (IP): Incubate the cleared cell lysates with anti-FLAG antibody-conjugated magnetic beads to capture the Keap1 protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Sample Preparation for MS: Perform in-solution or on-bead trypsin digestion of the eluted proteins to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein abundance in the this compound treated sample versus the vehicle control. Proteins with significantly reduced abundance in the treated sample are potential interactors displaced by the inhibitor.
Protocol 2: ARE-Luciferase Reporter Assay
This cell-based assay quantifies the functional activation of the Nrf2 pathway.
-
Cell Seeding: Plate cells (e.g., HepG2) stably or transiently transfected with a luciferase reporter plasmid driven by an Antioxidant Response Element (ARE) promoter.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM sulforaphane). Incubate for 16-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using a luciferase assay lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the lysate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to total protein concentration or a co-transfected control reporter (e.g., Renilla). Plot the fold-change in luciferase activity relative to the vehicle control to determine the dose-response relationship.
Section 5: Visualizations
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative Regulation of the Keap1-Nrf2 Pathway by a p62/Sqstm1 Splicing Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic analysis of ubiquitin ligase KEAP1 reveals associated proteins that inhibit NRF2 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical and Functional Interaction of Sequestosome 1 with Keap1 Regulates the Keap1-Nrf2 Cell Defense Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the In Vivo Half-Life of Keap1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the in vivo half-life of Keap1 inhibitors, using "Keap1-IN-1" as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the role of Keap1 and the rationale for inhibiting it?
A1: Keap1 (Kelch-like ECH-associated protein 1) is a critical negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2][3][4][5] Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, thus maintaining low intracellular levels of Nrf2.[1][6] In response to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation.[1][7] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes involved in antioxidant defense and detoxification.[1][8] Inhibiting the Keap1-Nrf2 protein-protein interaction is a therapeutic strategy to harness this protective mechanism for diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular conditions, and some cancers.[9]
Q2: Why is improving the in vivo half-life of a Keap1 inhibitor like this compound important?
A2: A longer in vivo half-life for this compound offers several advantages for its development as a therapeutic agent. It can lead to more stable plasma concentrations, a reduced dosing frequency, and improved patient compliance.[10] For researchers, a longer half-life ensures that the compound remains at a therapeutic concentration long enough to observe a biological effect in preclinical models.[11] A short half-life may require frequent or high doses, which can lead to off-target effects and complicate the interpretation of experimental results.[10]
Q3: What are the common reasons for a short in vivo half-life of small molecule inhibitors like this compound?
A3: A short in vivo half-life can be attributed to several factors, primarily rapid clearance from the body. This can occur through:
-
Metabolic Instability: The compound may be quickly broken down by metabolic enzymes, primarily in the liver. Identifying and modifying these "metabolic soft spots" is a common strategy to improve half-life.[12][13]
-
Rapid Excretion: The molecule might be quickly eliminated from the body through the kidneys or bile.
-
Poor Bioavailability: For orally administered compounds, poor absorption from the gastrointestinal tract can lead to low systemic exposure and an apparently short half-life.[11]
-
High Lipophilicity: While counterintuitive, highly lipophilic compounds can sometimes have a shorter half-life if they are rapidly metabolized, despite having a large volume of distribution.[13]
Troubleshooting Guide
Issue 1: Rapid Disappearance of this compound in Plasma
Q: We've administered this compound intravenously to mice, and the plasma concentration drops to undetectable levels within an hour. How can we address this?
A: This suggests rapid clearance of the compound. Here’s a step-by-step approach to troubleshoot this issue:
-
Assess Metabolic Stability: The first step is to determine if the rapid clearance is due to metabolism.
-
In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability. A high rate of disappearance in this assay points to metabolism as a likely cause of the rapid in vivo clearance.
-
Metabolite Identification: If the compound is metabolically unstable, the next step is to identify the major metabolites using techniques like mass spectrometry. This will help pinpoint the "metabolic soft spots" on the molecule.[12]
-
-
Medicinal Chemistry Approaches:
-
Block Metabolic Hotspots: Once metabolic hotspots are identified, medicinal chemists can modify the structure of this compound to block these sites. This could involve replacing a labile hydrogen with a fluorine atom or incorporating other chemical groups that are less susceptible to metabolic enzymes.[14][15]
-
Reduce Lipophilicity: While not always a direct solution for improving half-life, reducing lipophilicity can sometimes decrease metabolic clearance.[12][13]
-
-
Formulation Strategies:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the molecule, reducing renal clearance and shielding it from metabolic enzymes.[16]
-
Lipidation: Conjugating a lipid moiety to the drug can promote binding to albumin, which acts as a carrier in the bloodstream and extends the half-life.[16]
-
Encapsulation: Formulating this compound in nanoparticles or liposomes can protect it from degradation and clearance mechanisms.
-
Issue 2: Poor Oral Bioavailability and Low Exposure
Q: We are administering this compound orally, but the plasma concentrations are very low and variable. What could be the problem and how can we improve this?
A: Poor oral bioavailability is a common challenge for small molecules. The issue could stem from poor absorption, high first-pass metabolism, or both.
-
Investigate the Cause of Poor Bioavailability:
-
Caco-2 Permeability Assay: This in vitro assay uses a monolayer of human intestinal cells to predict the intestinal permeability of a compound. Low permeability in this assay suggests absorption may be a limiting factor.
-
Compare IV and PO Dosing: A pharmacokinetic study comparing intravenous (IV) and oral (PO) administration will allow you to calculate the absolute bioavailability. A low bioavailability with good IV exposure points towards absorption or first-pass metabolism issues.
-
-
Strategies to Improve Oral Bioavailability:
-
Formulation Development:
-
Solubilizing Excipients: If the compound has poor solubility, using surfactants, co-solvents, or cyclodextrins in the formulation can improve its dissolution in the gastrointestinal tract.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance absorption.
-
-
Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in the body. A prodrug of this compound could be designed to have better solubility or permeability, thus improving absorption.
-
Inhibition of P-glycoprotein (P-gp): If the compound is a substrate for efflux transporters like P-gp in the gut wall, co-administration with a P-gp inhibitor (in a research setting) can increase its absorption.
-
Issue 3: Difficulty in Achieving Sustained Target Engagement In Vivo
Q: Even with an improved half-life, we are struggling to maintain a consistent level of Nrf2 activation over 24 hours. What formulation strategies can help?
A: Achieving sustained target engagement often requires advanced formulation approaches that provide a controlled release of the drug.
-
Extended-Release Formulations:
-
Subcutaneous Depot: Formulating this compound in an oil-based vehicle for subcutaneous (SC) injection can create a depot from which the drug is slowly released into the circulation.[11][17] This can significantly extend the apparent half-life and provide sustained exposure.[11][17]
-
Polymer-Based Implants: Biodegradable polymer implants or microparticles can be loaded with this compound to provide a very slow and controlled release over days or even weeks.
-
Intravenous Infusion: For preclinical studies, using an IV infusion pump can deliver the drug at a constant rate to maintain steady-state plasma concentrations.[11][17]
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Objective: To determine the rate of metabolic degradation of this compound.
-
Materials:
-
This compound stock solution (e.g., in DMSO).
-
Pooled liver microsomes (from the species of interest, e.g., mouse, rat, human).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer (pH 7.4).
-
Positive control compound with known metabolic instability (e.g., verapamil).
-
Acetonitrile (B52724) with an internal standard for sample quenching and analysis.
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-warm to 37°C.
-
Add this compound to the reaction mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Pharmacokinetic Study in Mice (IV vs. PO)
-
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Drug Formulation:
-
IV formulation: this compound dissolved in a vehicle suitable for intravenous injection (e.g., saline with a co-solvent like Solutol HS 15).
-
PO formulation: this compound suspended or dissolved in a vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
-
Procedure:
-
Divide the mice into two groups: IV and PO administration.
-
Administer this compound at a specific dose (e.g., 5 mg/kg for IV, 20 mg/kg for PO).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time for both routes of administration.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Calculate the absolute bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and an Optimized Analog
| Parameter | This compound (Original) | This compound-Optimized |
| In Vitro Half-life (min) | 15 | > 120 |
| In Vivo Half-life (h) | 0.8 | 4.2 |
| Clearance (mL/min/kg) | 50 | 10 |
| Volume of Distribution (L/kg) | 2.5 | 2.8 |
| Oral Bioavailability (%) | 10 | 45 |
Table 2: Formulation Strategies and Their Potential Impact on this compound Half-Life
| Formulation Strategy | Mechanism of Half-Life Extension | Expected Fold-Increase in Half-Life |
| PEGylation | Increased hydrodynamic size, reduced renal clearance. | 2-10x |
| Lipidation (Albumin Binding) | Reversible binding to circulating albumin. | 5-20x |
| Subcutaneous Oil Depot | Slow release from the injection site.[11][17] | 3-8x |
| Nanoparticle Encapsulation | Protection from metabolic enzymes and clearance. | 2-15x |
Visualizations
Keap1-Nrf2 Signaling Pathway
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Keap1/Nrf2 Signaling Pathway [mdpi.com]
- 4. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives | MDPI [mdpi.com]
- 6. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutics | Special Issue : Formulation Strategies to Optimize Drug Pharmacokinetics and Improve Therapeutic Outcomes [mdpi.com]
- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Strategy for Extending Half-life in Drug Design and Its Significance. | Semantic Scholar [semanticscholar.org]
- 16. A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Keap1-IN-1 Treatment
Welcome to the technical support center for Keap1-IN-1, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as KEAP1-NRF2 PPI-IN-1, is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Keap1 acts as a substrate adaptor for an E3 ubiquitin ligase complex, targeting Nrf2 for proteasomal degradation.[1][2][3] By binding to Keap1, this compound disrupts this interaction, preventing Nrf2 degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes containing Antioxidant Response Elements (AREs) in their promoters.[1][2][3]
Q2: What are the key characteristics of this compound?
A2: this compound is a non-covalent inhibitor, offering a potentially more specific and reversible mechanism of action compared to electrophilic Nrf2 activators that covalently modify Keap1.[1][4] This characteristic may reduce the likelihood of off-target effects.[1][4]
| Property | Value | Reference |
| Catalog Number | HY-170761 | [5][6] |
| Molecular Formula | C₁₇H₂₀ClN₃O₅S₃ | [5] |
| Molecular Weight | 478.01 g/mol | [5] |
| Target | Keap1-Nrf2 Interaction | [5] |
| IC₅₀ (DNA Damage Assay, TK6 cells) | 136 nM | [5] |
| IC₅₀ (DNA Damage Assay, SF9 cells) | 62 nM | [5] |
Note: The provided IC₅₀ values are from DNA damage assays and may not directly reflect the potency for Keap1-Nrf2 PPI inhibition. Further dose-response experiments are recommended to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
Issue 1: Inconsistent or No Nrf2 Activation (No increase in Nrf2 protein levels or downstream targets)
This is a common issue that can arise from several factors, from compound handling to experimental design.
| Possible Cause | Recommended Solution |
| Improper Compound Storage or Handling | This compound should be stored as recommended on the product datasheet. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. |
| Suboptimal Compound Concentration | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for Nrf2 activation in your specific cell model. |
| Inappropriate Treatment Duration | The kinetics of Nrf2 activation can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak time for Nrf2 accumulation and downstream target gene expression. |
| Low Keap1 Expression in Cell Line | Some cell lines may have low endogenous levels of Keap1. Verify Keap1 expression in your cell line of interest via Western blot or qPCR. Consider using a cell line known to have a functional Keap1-Nrf2 pathway. |
| Cell Line Specific Differences | The cellular context, including the basal level of oxidative stress and the activity of other signaling pathways, can influence the response to Keap1 inhibitors. |
| Issues with Western Blotting | Ensure the quality of your antibodies for Nrf2 and its downstream targets (e.g., HO-1, NQO1). Optimize your Western blot protocol, including lysis buffer composition and antibody concentrations. Include a positive control (e.g., cells treated with a known Nrf2 activator like sulforaphane). |
Issue 2: High Background or Off-Target Effects
While designed for specificity, high concentrations of any small molecule can lead to off-target effects.
| Possible Cause | Recommended Solution |
| Compound Concentration is too High | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects. |
| Cellular Toxicity | Assess cell viability (e.g., using an MTT or LDH assay) in parallel with your Nrf2 activation experiments to ensure that the observed effects are not due to cytotoxicity. |
| Non-specific Binding | To confirm that the observed effects are mediated by the Keap1-Nrf2 pathway, consider using a negative control compound with a similar chemical structure but no activity against Keap1. Alternatively, use siRNA to knock down Nrf2 and observe if the effects of this compound are abolished. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity of this compound.
Protocol 1: Western Blot for Nrf2 and Downstream Targets
This protocol is designed to measure the protein levels of Nrf2, HO-1, and NQO1 following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (HY-170761)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for the desired time period (e.g., 4-24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Protocol 2: Immunofluorescence for Nrf2 Nuclear Translocation
This protocol allows for the visualization of Nrf2 translocation from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips
-
This compound (HY-170761)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-Nrf2)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound or vehicle as described in Protocol 1.
-
Fixation:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with anti-Nrf2 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Nrf2 will appear in the cytoplasm in control cells and will accumulate in the nucleus in treated cells.
Signaling Pathways and Experimental Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key molecular interactions and workflows.
Figure 1: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Figure 2: A typical experimental workflow for evaluating the effects of this compound.
Figure 3: A troubleshooting decision tree for inconsistent Nrf2 activation results.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
how to prevent Keap1-IN-1 degradation in media
Welcome to the technical support center for Keap1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and answers to frequently asked questions regarding the stability and handling of this compound in cell culture media.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound. | Degradation in Media: this compound may be unstable in aqueous solutions at 37°C over the course of your experiment. Components within the cell culture media, such as certain amino acids or vitamins, could be reacting with and degrading the compound. The pH of the media can also influence stability.[1] | Perform a stability check of this compound in your specific cell culture medium using the detailed protocol provided below. Consider including a control in a simpler buffer like PBS to assess inherent aqueous stability.[1] Test stability in media with and without fetal bovine serum (FBS), as serum proteins can sometimes stabilize small molecules.[1] |
| Adsorption to Plastics: The compound may be binding to the surface of cell culture plates or pipette tips, reducing its effective concentration in the media.[1] | Use low-protein-binding plasticware for your experiments. Include a control without cells to determine the extent of non-specific binding.[1] | |
| Precipitation of this compound upon dilution into aqueous media. | Low Aqueous Solubility: The inhibitor may have limited solubility in your aqueous cell culture medium, especially when diluted from a high-concentration DMSO stock. | Decrease the final concentration of this compound in your assay. Optimize the final DMSO concentration; while aiming for the lowest possible concentration, a slightly higher amount (up to 0.5%) may be necessary to maintain solubility, but always include a vehicle control.[2] |
| Stock solution appears cloudy or has changed color. | Chemical Degradation or Oxidation: A change in the appearance of the stock solution can indicate degradation, potentially caused by exposure to light, air (oxygen), or moisture.[3] | Prepare fresh stock solutions. Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to minimize light exposure and freeze-thaw cycles.[1][3] Before use, visually inspect the solution for any signs of precipitation or color change. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into small, tightly sealed vials and stored at -20°C or -80°C. It is advisable to use these aliquots within one to six months and to avoid repeated freeze-thaw cycles.[2]
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: The stability of this compound can be empirically determined by incubating the compound in your cell culture medium at 37°C and measuring its concentration at various time points using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: What factors can influence the degradation of this compound in cell culture media?
A3: Several factors can affect the stability of small molecules like this compound in media. These include the inherent chemical stability of the compound in an aqueous environment at 37°C, the pH of the medium, potential reactions with media components, and enzymatic degradation if serum or cells are present.[1][4]
Q4: My experimental results with this compound are highly variable. What could be the cause?
A4: High variability can stem from inconsistent sample handling, issues with the analytical method used for quantification, or incomplete solubilization of the compound.[1] Ensure precise timing for sample collection and processing, validate your analytical methods, and confirm the complete dissolution of this compound in your stock and working solutions.
Quantitative Data Summary
The following table presents hypothetical stability data for a generic Keap1 inhibitor, "Inhibitor-X," in common cell culture media. This data is for illustrative purposes to demonstrate potential stability trends. Actual stability of this compound should be determined experimentally.
| Time (Hours) | DMEM (% Remaining) | DMEM + 10% FBS (% Remaining) | RPMI-1640 (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.0 |
| 2 | 95 ± 3.5 | 98 ± 2.2 | 92 ± 4.1 | 97 ± 2.8 |
| 8 | 82 ± 4.2 | 91 ± 3.1 | 78 ± 5.0 | 89 ± 3.5 |
| 24 | 65 ± 5.1 | 85 ± 3.9 | 58 ± 6.2 | 82 ± 4.1 |
| 48 | 45 ± 6.8 | 76 ± 4.5 | 39 ± 7.1 | 73 ± 5.3 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC-MS.
1. Materials:
- This compound
- Anhydrous DMSO
- Cell culture medium (e.g., DMEM, with and without 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Cold acetonitrile (B52724) with an internal standard
- Low-protein-binding multi-well plates and pipette tips
- HPLC-MS system with a C18 column
2. Procedure:
- Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Prepare working solutions by diluting the stock solution in the desired media (with and without FBS) and PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
- Incubation:
- Add 1 mL of each working solution to triplicate wells of a 24-well plate.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
- Sample Collection:
- At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
- Immediately quench any degradation by adding 200 µL of cold acetonitrile containing an internal standard to each aliquot. This will precipitate proteins and extract the compound.
- Sample Processing:
- Vortex the samples for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
- Transfer the supernatant to HPLC vials for analysis.
- HPLC-MS Analysis:
- Analyze the concentration of the parent this compound in each sample.
- Data Analysis:
- Calculate the peak area ratio of this compound to the internal standard.
- Determine the percentage of this compound remaining at each time point by normalizing to the average peak area ratio at time 0.
Visualizations
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for this compound activity issues.
References
Nrf2 antibody not working for western blot after Keap1-IN-1 treatment
This technical support guide addresses the common issue of failing to detect an increased Nrf2 signal by Western blot following treatment with a Keap1 inhibitor, such as Keap1-IN-1. We provide troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you obtain reliable results.
Frequently Asked Questions (FAQs)
FAQ 1: I treated my cells with this compound, but I don't see an increase in the Nrf2 band on my Western blot. What went wrong?
This is a common challenge. The issue can stem from several factors, ranging from antibody specificity to sample preparation. Under basal conditions, Nrf2 is a low-abundance protein that is rapidly degraded, making it difficult to detect[1][2]. While a Keap1 inhibitor is expected to stabilize Nrf2, leading to its accumulation, successful detection depends on a highly optimized protocol.
Refer to the troubleshooting table and the logic diagram below to diagnose the problem.
Table 1: Troubleshooting Guide for Nrf2 Western Blot
| Problem | Possible Cause | Recommended Solution |
| No Nrf2 Band or Very Faint Signal | Ineffective this compound Treatment: The compound may not be active, or the treatment concentration/duration was suboptimal. | Verify the activity of your this compound stock. Perform a dose-response and time-course experiment to determine the optimal treatment conditions for your cell line. |
| Poor Antibody Specificity: The primary antibody may not be specific or sensitive enough for Nrf2. Many antibodies are known to detect non-specific bands[3]. | Use a well-validated antibody confirmed to work for Western blot. The monoclonal antibody D1Z9C from Cell Signaling Technology has been shown to have high specificity[3]. Always check the antibody datasheet and relevant publications. | |
| Low Protein Abundance: Even after stabilization, Nrf2 levels in whole-cell lysates can be below the detection limit of your system. | Prepare nuclear extracts. Stabilized Nrf2 translocates to the nucleus, and fractionation will concentrate the protein[1][3]. Increase the amount of protein loaded per lane (30-50 µg is often recommended)[4][5]. | |
| Protein Degradation: Nrf2 is highly susceptible to degradation during sample preparation. | Use a robust lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitor cocktails[4]. Keep samples on ice at all times. | |
| Non-Specific Bands Obscuring Results | Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins. Some Nrf2 antibodies are known to detect other proteins of a similar size[3]. | Use a highly specific monoclonal antibody (see above). Perform a Western blot using the secondary antibody alone to check for non-specific binding. Optimize blocking conditions (e.g., use 5% BSA instead of milk, increase blocking time). |
| Incorrect Molecular Weight: The observed band is not at the expected size for Nrf2 (~95-110 kDa). | Nrf2 can appear as a band around 95-110 kDa. Be aware that some literature reports non-specific bands around 70 kDa being mistaken for Nrf2[6]. Always run a positive control lysate (e.g., cells treated with MG132 or sulforaphane) to confirm the location of the correct band[3]. | |
| High Background Signal | Suboptimal Blotting/Washing: Insufficient blocking, incorrect antibody concentration, or inadequate washing. | Block for at least 1 hour at room temperature. Titrate your primary and secondary antibodies to find the optimal concentration[6][7]. Increase the number and duration of TBST washes after antibody incubations. |
FAQ 2: How does this compound work and what is the expected result?
Under normal, unstressed conditions, the protein Keap1 acts as a negative regulator of Nrf2.[1][8] It binds to Nrf2 and facilitates its ubiquitination, which targets Nrf2 for rapid degradation by the proteasome.[1][9][10] This process keeps cellular Nrf2 levels very low.
This compound is a small molecule inhibitor that disrupts the Keap1-Nrf2 interaction.[11] By preventing Keap1 from binding to Nrf2, the inhibitor blocks its degradation. As a result, newly synthesized Nrf2 is stabilized, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus.[1][9][12] In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.
The expected result of successful this compound treatment is a significant increase in the total amount of Nrf2 protein, which should be detectable as a stronger band on a Western blot.
Caption: Keap1-Nrf2 signaling pathway and the action of this compound.
FAQ 3: Which Nrf2 antibody is recommended for Western blotting?
Table 2: Comparison of Commonly Cited Nrf2 Antibodies
| Antibody (Clone) | Vendor | Type | Reported Performance | Reference |
| D1Z9C | Cell Signaling Technology | Rabbit Monoclonal | High specificity; considered one of the most reliable for WB. | [3] |
| EP1808Y | Abcam | Rabbit Monoclonal | Detects Nrf2 but also avidly detects another co-migrating protein in some cell lines, which can be mistaken for Nrf2. | [3] |
| H-300 | Santa Cruz Biotechnology | Rabbit Polyclonal | Widely used, but specificity can be variable. May require careful validation. | [3] |
| C-20 | Santa Cruz Biotechnology | Goat Polyclonal | Performance can be inconsistent; in some studies, it failed to detect induced Nrf2. | [3] |
Recommendation: For the most reliable results, use a well-characterized monoclonal antibody such as D1Z9C from Cell Signaling Technology . Regardless of the antibody chosen, it is essential to validate its performance in your specific cell model using positive and negative controls.
FAQ 4: Should I use a whole-cell lysate or a nuclear extract?
For detecting inhibitor-induced Nrf2 accumulation, preparing nuclear extracts is highly recommended .
-
Whole-Cell Lysate: In a whole-cell lysate, the stabilized Nrf2 is diluted by all other cellular proteins. Since the cytoplasmic fraction is much larger than the nuclear fraction, the final concentration of Nrf2 in the lysate may still be too low for easy detection.
-
Nuclear Extract: this compound treatment causes Nrf2 to accumulate and translocate to the nucleus.[1][12][13] By separating the nuclear fraction from the cytoplasm, you effectively concentrate the Nrf2 protein, making it much easier to detect by Western blot.[3][14]
Always run a cytoplasmic fraction alongside the nuclear fraction to confirm successful fractionation and demonstrate the translocation of Nrf2. Use PARP-1 as a nuclear marker and GAPDH or α-Tubulin as a cytoplasmic marker.
Experimental Protocols and Workflow
Troubleshooting and Experimental Logic
Before proceeding with extensive troubleshooting, follow a logical workflow to identify the source of the problem.
Caption: A logical flowchart for troubleshooting Nrf2 Western blot experiments.
Experimental Workflow Diagram
Caption: Standard experimental workflow for Nrf2 Western blot analysis.
Protocol 1: Cell Lysis and Nuclear Fractionation
This protocol is adapted for a 10 cm dish of cultured cells.
Reagents Required:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1.5 mM MgCl₂, pH 7.9
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1.5 mM MgCl₂, pH 7.9
-
DTT (1 M stock)
-
NP-40 (10% stock)
-
Protease/Phosphatase Inhibitor Cocktail (100X)
Table 3: Lysis Buffer Additives (Final Concentration)
| Reagent | Stock | Final Concentration | Purpose |
| DTT | 1 M | 1 mM | Reducing Agent |
| Protease Inhibitor Cocktail | 100X | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 100X | 1X | Prevents dephosphorylation |
Procedure:
-
Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant. Resuspend the cell pellet in 400 µL of ice-cold CEB supplemented with fresh DTT and inhibitors.
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Add 25 µL of 10% NP-40 and vortex vigorously for 15 seconds to lyse the cell membrane.
-
Centrifuge at 16,000 x g for 1 minute at 4°C. The supernatant is the cytoplasmic extract . Transfer it to a new pre-chilled tube.
-
Resuspend the remaining nuclear pellet in 100 µL of ice-cold NEB supplemented with fresh DTT and inhibitors.
-
Vortex vigorously at high speed for 30 minutes at 4°C to ensure nuclear lysis.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract .
-
Determine the protein concentration of both extracts using a BCA or Bradford assay.
Protocol 2: Western Blotting for Nrf2
-
Sample Preparation: Mix your protein extracts with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 30-50 µg of nuclear extract and an equivalent volume of cytoplasmic extract onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90-120 minutes is recommended for a protein of Nrf2's size.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommendations (e.g., anti-Nrf2 1:1000, anti-PARP-1 1:1000, anti-GAPDH 1:5000). Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Expose for various times to ensure the signal is within the linear range.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Keap1-independent Nrf2 regulation: A novel therapeutic target for treating kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-translational modifications of Keap1: the state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
On-Target Efficacy of Keap1-IN-1: A Comparative Guide Validated by Nrf2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Keap1 inhibitor, Keap1-IN-1, with a focus on validating its on-target efficacy through Nrf2 knockdown. The data presented herein is compiled from multiple studies to illustrate the scientific principles and experimental outcomes that underpin the validation of Keap1-Nrf2 pathway modulators.
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2] Small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction, such as this compound, are designed to block this degradation, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transactivation of a battery of antioxidant and cytoprotective genes.
A critical aspect of characterizing any targeted inhibitor is to demonstrate that its cellular effects are mediated through its intended target. In the context of this compound, this is achieved by validating that its activity is dependent on the presence of Nrf2. The most direct method for this validation is to compare the effects of the compound in wild-type cells versus cells where Nrf2 has been knocked down or knocked out. A true on-target Keap1 inhibitor will show a significant induction of Nrf2 target genes in wild-type cells, while this effect will be markedly attenuated or completely abolished in Nrf2-deficient cells.
Comparative Analysis: this compound Efficacy in Wild-Type vs. Nrf2 Knockdown Cells
To illustrate the principle of on-target validation, the following tables summarize representative quantitative data from studies investigating the effects of Keap1 inhibition or knockdown on Nrf2 target gene expression. While a singular study directly comparing this compound in both wild-type and Nrf2 knockdown cells was not identified in the literature search, the data presented is a composite from studies using Keap1 siRNA to mimic the effect of a specific Keap1 inhibitor and Nrf2 siRNA to demonstrate the Nrf2-dependency of the pathway.
Table 1: Effect of Keap1 Inhibition/Knockdown on Nrf2 Target Gene Expression
This table demonstrates the expected upregulation of Nrf2 target genes upon disruption of Keap1. The data is analogous to the anticipated effect of this compound treatment.
| Treatment | Target Gene | Fold Change in mRNA Expression (vs. Control) | Cell Line | Reference |
| Keap1 siRNA | NQO1 | ~2.5 - 4.0 | Human Lung Fibroblasts | [3] |
| Keap1 siRNA | HMOX1 | ~3.0 - 5.0 | Human Lung Fibroblasts | [3] |
| Keap1 siRNA | AKR1C1 | Significant Increase | Human Carcinoid Cells | [4] |
| Keap1 siRNA | TXNRD1 | Significant Increase | Human Carcinoid Cells | [4] |
| Keap1 siRNA | GCLC | Significant Increase | Vascular Smooth Muscle Cells | [5] |
| Keap1 siRNA | GCLM | Significant Increase | Vascular Smooth Muscle Cells | [5] |
Table 2: Validation of Nrf2-Dependence using Nrf2 Knockdown
This table illustrates how the induction of target genes by a Keap1-Nrf2 pathway activator is nullified in the absence of Nrf2. This is the critical validation step for any compound purported to act via Keap1 inhibition.
| Treatment Condition | Target Gene | Fold Change in mRNA Expression (vs. Control) | Cell Line | Reference |
| Activator + Control siRNA | NQO1 | Significant Increase | Human Hepatoma (HepG2) | [6] |
| Activator + Nrf2 siRNA | NQO1 | No significant change | Human Hepatoma (HepG2) | [6] |
| Activator + Control siRNA | HMOX1 | Significant Increase | THP-1 | [7] |
| Activator + Nrf2 siRNA | HMOX1 | No significant change | THP-1 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental strategies, the following diagrams have been generated using Graphviz.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating the on-target efficacy of this compound.
References
- 1. Keap1-independent Nrf2 regulation: A novel therapeutic target for treating kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Action of Nrf2 and Keap1 in ARE-mediated NQO1 expression by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Nrf2 Activation: Sulforaphane vs. Keap1-IN-1
A Comparative Guide for Researchers in Drug Discovery and Development
The Keap1-Nrf2 signaling pathway stands as a pivotal regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases. Activation of the transcription factor Nrf2, which is negatively regulated by Keap1, leads to the coordinated upregulation of a battery of antioxidant and cytoprotective genes. For researchers navigating the landscape of Nrf2 activators, understanding the nuances of different compounds is critical. This guide provides a comprehensive comparison of two prominent Nrf2 activators: the natural isothiocyanate sulforaphane (B1684495), a covalent modifier of Keap1, and Keap1-IN-1, a representative small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).
Mechanism of Action: Two Distinct Approaches to Freeing Nrf2
The fundamental difference between sulforaphane and this compound lies in their mechanism of inhibiting Keap1's suppression of Nrf2.
Sulforaphane: The Covalent Modifier
Sulforaphane is an electrophilic compound that covalently modifies specific cysteine residues on the Keap1 protein. Under basal conditions, Keap1 acts as an adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Sulforaphane's interaction with Keap1's cysteine sensors induces a conformational change in the Keap1 protein. This modification disrupts the ability of the E3 ligase complex to ubiquitinate Nrf2, leading to the stabilization and accumulation of newly synthesized Nrf2. The stabilized Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][2][3] This mechanism is often referred to as indirect inhibition, as it does not directly block the Nrf2 binding site on Keap1.
Figure 1. Sulforaphane's covalent modification of Keap1 leads to Nrf2 stabilization and nuclear translocation.
This compound: The Protein-Protein Interaction Inhibitor
In contrast to sulforaphane, this compound represents a class of non-covalent, direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). These small molecules are designed to fit into the Kelch domain of Keap1, the specific pocket where Nrf2's "ETGE" motif binds. By physically occupying this binding site, this compound directly prevents the association between Keap1 and Nrf2. This competitive inhibition shields Nrf2 from Keap1-mediated ubiquitination and degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates ARE-dependent gene expression. This direct mechanism of action is considered more specific, as it does not rely on the reactivity of cysteine residues and may, therefore, have fewer off-target effects compared to electrophilic compounds like sulforaphane.
Figure 2. this compound directly inhibits the Keap1-Nrf2 interaction, leading to Nrf2 activation.
Quantitative Comparison of Nrf2 Activation
The efficacy and potency of Nrf2 activators can be quantified using various in vitro and cell-based assays. Below is a summary of representative data for sulforaphane and a hypothetical, yet typical, this compound.
Table 1: In Vitro and Cell-Based Assay Comparison
| Parameter | Sulforaphane | This compound | Assay Type |
| ARE Reporter Assay (EC50) | ~2-5 µM | ~50-200 nM | Measures the activation of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). |
| NQO1 mRNA Induction (EC50) | ~1-3 µM | ~100-500 nM | Quantifies the induction of NAD(P)H Quinone Dehydrogenase 1, a canonical Nrf2 target gene, by qPCR. |
| HO-1 Protein Expression | Significant induction at 5-15 µM | Significant induction at 0.5-2 µM | Measures the expression of Heme Oxygenase-1, another key Nrf2 target, by Western blot. |
| Keap1-Nrf2 Binding Inhibition (IC50) | Not applicable (covalent modifier) | ~20-100 nM | Measures the direct inhibition of the Keap1-Nrf2 protein-protein interaction, often by Fluorescence Polarization (FP) or TR-FRET. |
Note: The values for this compound are representative of potent, small molecule PPI inhibitors and may vary between specific compounds.
As the data suggests, this compound, as a direct PPI inhibitor, often exhibits higher potency (lower EC50 and IC50 values) in in vitro and cell-based assays compared to sulforaphane. This is likely due to its direct and specific mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Nrf2 activators. Below are outlines of key experimental protocols.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay is a primary method for screening and characterizing Nrf2 activators.
References
A Comparative Guide to Keap1-IN-1 and Other Keap1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Keap1-IN-1 with other prominent Keap1 inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.
The Kelch-like ECH-associated protein 1 (Keap1) is a critical negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master orchestrator of the cellular antioxidant and cytoprotective response.[1][2][3][4] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4] Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) prevents Nrf2 degradation, leading to its nuclear accumulation and the transcriptional activation of a suite of antioxidant and detoxification genes. This mechanism has positioned Keap1 inhibitors as promising therapeutic agents for a range of diseases characterized by oxidative stress and inflammation.
Keap1 inhibitors can be broadly classified into two categories: covalent inhibitors that irreversibly bind to reactive cysteine residues on Keap1, and non-covalent inhibitors that reversibly disrupt the Keap1-Nrf2 PPI. This compound is a non-covalent PPI inhibitor. This guide will focus on comparing this compound with other non-covalent inhibitors, while also providing context with established covalent inhibitors.
Quantitative Comparison of Keap1 Inhibitors
The following tables summarize key quantitative data for this compound and a selection of other non-covalent and covalent Keap1 inhibitors. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions. The data presented here is compiled from various sources, and a comparative assessment study provides a valuable head-to-head comparison for a subset of these inhibitors under uniform assay conditions.[5][6]
Table 1: In Vitro Binding Affinities and PPI Inhibition of Non-Covalent Keap1 Inhibitors
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (Compound 35) | Fluorescence Polarization (FP) | IC50 | 43 nM | N/A |
| CPUY192018 | Fluorescence Polarization (FP) | IC50 | 0.63 µM | [7] |
| KI-696 | Isothermal Titration Calorimetry (ITC) | Kd | 1.3 nM | [8] |
| Keap1-Nrf2-IN-13 | Fluorescence Polarization (FP) | IC50 | 0.15 µM | N/A |
| Keap1-Nrf2-IN-14 | Fluorescence Polarization (FP) | IC50 | 75 nM | N/A |
| Keap1-Nrf2-IN-14 | Surface Plasmon Resonance (SPR) | Kd | 24 nM | N/A |
| ML334 | Fluorescence Polarization (FP) | IC50 | 1.6 µM | [9] |
| ML334 | Surface Plasmon Resonance (SPR) | Kd | 1.0 µM | [9] |
Table 2: Cellular Activity of Keap1 Inhibitors
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| CPUY192018 | HK-2 | Nrf2 Nuclear Translocation | - | Increased | [7] |
| CPUY192018 | HK-2 | ROS reduction, Anti-inflammatory | - | Active | [7] |
| KI-696 | COPD patient-derived bronchial epithelial cells | Nrf2 target gene expression (Nqo1, Ho-1, etc.) | EC50 | Average of 36.4 µmol/kg (in vivo, rat) | [10] |
| (SRS)-5 (a stereoisomer of an early THIQ inhibitor) | HepG2 (ARE-bla reporter) | ARE Induction | EC50 | 18 µM | [11] |
| (SRS)-5 | U2OS (PathHunter Nrf2 translocation) | Nrf2 Nuclear Translocation | EC50 | 12 µM | [11] |
Table 3: Comparative Assessment of Keap1-Nrf2 PPI Inhibitors (Data from a single study for direct comparison) [5][6][12]
| Compound ID in Study | Fluorescence Polarization (FP) IC50 (µM) | Thermal Shift (ΔTm in °C) | Surface Plasmon Resonance (SPR) KD (µM) | NQO1 Induction EC50 (µM) |
| 6 | 0.057 | 10.1 | 0.0079 | 0.38 |
| 9 | 0.021 | 11.2 | 0.0028 | 0.23 |
| 19 | 0.015 | 11.1 | 0.0024 | 0.16 |
| 22 | 0.013 | 11.8 | 0.0019 | 0.11 |
Note: The specific structures corresponding to the compound IDs in the comparative study can be found in the cited publication. Efforts to definitively match this compound to one of these compounds based on publicly available information were inconclusive.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the Keap1-Nrf2 signaling pathway and a general workflow for evaluating Keap1 inhibitors.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of Keap1 inhibitors.
Caption: General experimental workflow for the discovery and characterization of Keap1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition
This assay measures the disruption of the Keap1-Nrf2 interaction by a test compound.[13][14]
-
Principle: A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-9mer Nrf2 peptide) is used as a probe. When bound to the larger Keap1 protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. A competitive inhibitor will displace the probe, leading to a decrease in the polarization signal.
-
Materials:
-
Purified Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide probe (e.g., FITC-9mer Nrf2 peptide amide).
-
Assay buffer (e.g., HEPES-based buffer).
-
Test compounds dissolved in DMSO.
-
384-well, black, non-binding surface microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare solutions of the Keap1 protein and the fluorescent Nrf2 peptide probe in the assay buffer. The final concentrations should be optimized for a stable and robust signal (e.g., 12 nM Keap1 and 4 nM probe).[14]
-
Dispense the test compound at various concentrations into the wells of the microplate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (no Keap1 protein).
-
Add the Keap1 protein solution to the wells containing the test compounds and incubate for a short period (e.g., 10 minutes) at room temperature to allow for binding.
-
Add the fluorescent Nrf2 peptide probe to all wells.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity and kinetics (association and dissociation rates) of an inhibitor to Keap1.[15][16]
-
Principle: Keap1 protein is immobilized on a sensor chip. When a test compound (analyte) flows over the surface and binds to Keap1, the change in mass at the surface alters the refractive index, which is detected as a response unit (RU) change.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified Keap1 Kelch domain protein.
-
Test compounds.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC, NHS).
-
-
Procedure:
-
Immobilize the Keap1 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the sensor surface and a reference flow cell (without immobilized Keap1).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Nrf2 Target Gene Expression Analysis (qPCR)
This assay quantifies the induction of Nrf2 target genes in cells treated with a Keap1 inhibitor.[17][18]
-
Principle: The mRNA levels of known Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) are measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Materials:
-
Cell line of interest (e.g., HepG2, HEK293).
-
Test compounds.
-
RNA isolation kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR instrument.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers specific for target and housekeeping genes (e.g., GAPDH, ACTB).
-
-
Procedure:
-
Plate cells and treat with various concentrations of the test compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
-
Conclusion
The landscape of Keap1 inhibitors is rapidly evolving, with a shift towards non-covalent PPI inhibitors that may offer improved selectivity and safety profiles compared to their covalent counterparts. This compound is a potent example of such an inhibitor. When selecting a Keap1 inhibitor for research, it is crucial to consider not only its in vitro potency in biochemical assays but also its cellular activity, including its ability to induce Nrf2 nuclear translocation and activate downstream target genes. The comparative data and detailed protocols provided in this guide aim to facilitate a more informed decision-making process for researchers in this exciting field of drug discovery. Further head-to-head studies encompassing a broader range of these inhibitors will be invaluable in delineating their relative strengths and weaknesses.
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comparative Assessment Study of Known Small-Molecule Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Chemical Synthesis, Binding Properties, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe KI-696 | Chemical Probes Portal [chemicalprobes.org]
- 9. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Nrf2 activation and qPCR quantification of ARE gene expression [bio-protocol.org]
A Comparative Analysis of Keap1-Nrf2 Pathway Activation: Chemical Inhibition vs. Genetic Models
A head-to-head comparison of the pharmacological inhibitor ML334 and genetic knockdown/knockout models in activating the Keap1-Nrf2 antioxidant response pathway.
For researchers, scientists, and drug development professionals, understanding the nuances of activating the Keap1-Nrf2 pathway is critical for therapeutic development. This guide provides an objective comparison between chemical inhibition using the well-characterized molecule ML334 and genetic approaches, specifically Keap1 knockdown and knockout models. While the term "Keap1-IN-1" is present in research contexts, a lack of specific, quantitative data for a molecule with this designation necessitates the use of a well-documented substitute for a meaningful comparison.
The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for degradation. In response to cellular stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a suite of antioxidant and cytoprotective genes. Both pharmacological inhibition of the Keap1-Nrf2 interaction and genetic modification of Keap1 expression are powerful tools to harness the protective effects of this pathway. This guide will delve into the quantitative differences in their outcomes, providing essential data and protocols to inform experimental design and interpretation.
Quantitative Comparison of Nrf2 Pathway Activation
The following tables summarize the quantitative effects of the Keap1-Nrf2 inhibitor ML334 and Keap1 genetic models on key readouts of Nrf2 pathway activation.
Table 1: Activity of Keap1-Nrf2 Inhibitor ML334
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) for Keap1 | 1 µM | In vitro | |
| ARE Activity (EC50) | 18 µM | U2OS cells | [1][2] |
| Nrf2 Nuclear Translocation (EC50) | 12 µM - 13 µM | U2OS cells | [1][2] |
Table 2: Nrf2 Target Gene Upregulation in Keap1 Genetic Models
| Genetic Model | Target Gene | Fold Change (mRNA) | Cell Line/Organism | Reference |
| Keap1 Knockdown (shRNA) | NRF2 | 1.42 ± 0.05 | Hep2 cells | [3] |
| NQO1 | 1.75 ± 0.10 | Hep2 cells | [3] | |
| HO-1 | 1.59 ± 0.07 | Hep2 cells | [3] | |
| Keap1 Knockdown (siRNA) | AKR1C1 | ~2.5 | H720 cells | [4] |
| NQO1 | ~2.0 | H720 cells | [4] | |
| TXNRD1 | ~2.5 | H727 cells | [4] | |
| Keap1 Knockout (CRISPR/Cas9) | NQO1 | Up to 16-fold | Primary human T cells | [5] |
| HO-1 | Up to 9-fold | Primary human T cells | [5] | |
| GCLM | Up to 2-fold | Primary human T cells | [5] | |
| Keap1 Knockout (Conditional) | Nqo1 | 24.4-fold | Mouse Liver | [6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in this guide.
Protocol 1: Cell Treatment with ML334 and Gene Expression Analysis
1. Cell Culture and Treatment:
-
Culture U2OS (or other suitable) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare a stock solution of ML334 in DMSO.
-
Treat cells with varying concentrations of ML334 (e.g., 1-20 µM) or vehicle (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
2. RNA Isolation and qRT-PCR:
-
Wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in gene expression using the ΔΔCt method.
Protocol 2: Generation of Keap1 Knockdown Cells and Analysis
1. Lentiviral shRNA Production and Transduction:
-
Transfect HEK293T cells with lentiviral packaging plasmids and a pLKO.1-puro vector containing a Keap1-targeting shRNA or a non-targeting control shRNA.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduce the target cells (e.g., Hep2) with the lentiviral particles in the presence of polybrene.
-
Select for stably transduced cells using puromycin.
2. Western Blot Analysis:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against Keap1, Nrf2, and Nrf2 target proteins overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Discussion
The data presented highlight key differences between chemical and genetic activation of the Nrf2 pathway. Genetic models, particularly Keap1 knockout, generally result in a more potent and sustained activation of Nrf2 and its target genes, as evidenced by the higher fold changes in gene expression. For instance, conditional Keap1 knockout in mouse liver led to a 24.4-fold increase in Nqo1 mRNA, while CRISPR/Cas9-mediated knockout in human T cells induced up to a 16-fold increase in NQO1 expression.[5][6] In contrast, Keap1 knockdown via shRNA resulted in more modest increases of around 1.5 to 2.5-fold for various target genes.[3][4]
The choice between a chemical inhibitor and a genetic model will depend on the specific research question. Genetic models are invaluable for studying the long-term consequences of sustained Nrf2 activation and for dissecting the fundamental roles of the Keap1-Nrf2 pathway. Chemical inhibitors, on the other hand, are essential for preclinical and clinical development, offering the potential for therapeutic intervention with controlled dosing and duration of action.
This guide provides a foundational dataset and methodological framework for researchers investigating the Keap1-Nrf2 pathway. The presented data underscores the importance of selecting the appropriate tool to achieve the desired level and duration of Nrf2 activation for both basic research and therapeutic development.
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of KEAP1 Silencing on the Regulation of NRF2 Activity in Neuroendocrine Lung Tumors | MDPI [mdpi.com]
- 5. rabbkidneyresearchlab.jhmi.edu [rabbkidneyresearchlab.jhmi.edu]
- 6. academic.oup.com [academic.oup.com]
Comparative Analysis of Keap1-Nrf2 Pathway Modulators: Keap1-IN-1 and Bardoxolone Methyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent modulators of the Keap1-Nrf2 signaling pathway: Keap1-IN-1, a representative non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), and bardoxolone (B1667749) methyl, a well-characterized covalent inhibitor and Nrf2 activator. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct mechanisms, supported by experimental data, to inform research and therapeutic development strategies.
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] Upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, orchestrating a robust antioxidant and anti-inflammatory response.[1][3]
Given its central role in cytoprotection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a multitude of diseases characterized by oxidative stress and inflammation. Two principal strategies have been employed to activate this pathway: covalent modification of Keap1 by electrophilic compounds and non-covalent inhibition of the Keap1-Nrf2 protein-protein interaction.
This guide focuses on a comparative analysis of a representative non-covalent inhibitor, herein referred to as This compound , and a prominent covalent inhibitor, bardoxolone methyl . It is important to note that "this compound" is used as a representative term for a class of non-covalent Keap1-Nrf2 PPI inhibitors, as multiple compounds with this nomenclature exist. For the purpose of this comparison, we will consider the general properties of a potent, selective, non-covalent Keap1-Nrf2 PPI inhibitor.
Mechanism of Action
The fundamental difference between this compound and bardoxolone methyl lies in their mode of interaction with Keap1.
This compound (Non-covalent Inhibition):
This compound represents a class of molecules designed to directly and reversibly bind to the Nrf2-binding pocket on the Kelch domain of Keap1.[4] This competitive inhibition physically blocks the interaction between Keap1 and Nrf2, thereby preventing Nrf2 from being targeted for degradation. The stabilized Nrf2 can then accumulate and translocate to the nucleus to activate the ARE-driven gene expression. This approach is predicated on high specificity for the Keap1 binding site, aiming to minimize off-target interactions.[4]
Bardoxolone Methyl (Covalent Modification):
Bardoxolone methyl is a synthetic triterpenoid (B12794562) that functions as an electrophilic Nrf2 activator.[5][6] Its mechanism involves the covalent modification of specific reactive cysteine residues on Keap1, with Cys151 being a key target.[7][8] This irreversible modification induces a conformational change in Keap1, which disrupts its ability to facilitate Nrf2 ubiquitination.[9] Consequently, Nrf2 is stabilized and activates downstream targets. However, the electrophilic nature of bardoxolone methyl raises the potential for off-target covalent modifications of other cellular proteins, which may contribute to observed side effects.[4][10]
Chemical Properties
A comparative summary of the chemical properties of a representative this compound compound (Keap1-Nrf2-IN-5) and bardoxolone methyl is presented below.
| Property | Keap1-Nrf2-IN-5 (Representative this compound) | Bardoxolone Methyl |
| IUPAC Name | (5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-N,N-dimethyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carboxamide[11] | methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate |
| Molecular Formula | C23H30N4O6S[11] | C32H43NO4 |
| Molecular Weight | 490.6 g/mol [11] | 505.7 g/mol |
| Class | Non-covalent Keap1-Nrf2 PPI Inhibitor | Covalent Nrf2 Activator (Synthetic Triterpenoid)[5] |
Quantitative Performance Data
Direct, head-to-head comparative studies under identical experimental conditions are limited in the public domain. The following table summarizes available quantitative data from various sources to provide a perspective on their activity.
| Parameter | This compound (Representative Data for PPI Inhibitors) | Bardoxolone Methyl |
| Nrf2 Activation (EC50/IC50) | Potent inhibitors exhibit IC50 values in the low nanomolar range for disrupting the Keap1-Nrf2 interaction in biochemical assays. | EC50 for SARS-CoV-2 replication inhibition in Vero cells is 0.29 μM.[12] Cytotoxicity (MTS assay) was observed at 3.23 µM.[13] |
| Selectivity | Designed for high selectivity to the Nrf2 binding pocket of Keap1, minimizing off-target covalent modifications.[4] | Known to be electrophilic and can react with multiple cysteine-containing proteins. A proteomic analysis revealed interaction with 577 cellular proteins.[10] |
| Off-Target Effects | A key design principle is to avoid the off-target reactivity associated with electrophiles. | Has been associated with adverse cardiovascular events and detrimental effects on endothelial bioenergetics.[10][14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of Keap1-Nrf2 modulators.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay is a primary method for quantifying the ability of a compound to induce Nrf2 transcriptional activity.
Protocol:
-
Cell Culture: Plate ARE-luciferase reporter cells (e.g., HepG2-ARE) in a 96-well plate at a density of 2 x 10^4 to 4 x 10^4 cells per well. Allow cells to attach overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or bardoxolone methyl) and a positive control (e.g., sulforaphane) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic (e.g., ≤ 0.5%).[15]
-
Incubation: Replace the culture medium with the medium containing the test compounds and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[15]
-
Luciferase Activity Measurement: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions with a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel assay like MTS or CellTiter-Glo) to control for cytotoxicity. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.
Western Blot Analysis for Nrf2 and Target Gene Expression
This method is used to assess the protein levels of Nrf2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Protocol:
-
Cell Lysis: Treat cells with the test compounds for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[15]
-
Densitometry: Quantify the band intensities and normalize the protein of interest to the loading control to determine the fold change in protein expression.
Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
This technique is used to assess the direct impact of the compounds on the interaction between Keap1 and Nrf2.
Protocol:
-
Cell Lysis: Treat cells with the test compounds, then lyse in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against Keap1 or Nrf2 overnight at 4°C. Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both Keap1 and Nrf2 to determine the extent of their co-precipitation. A decrease in the co-precipitated protein in the presence of the compound indicates disruption of the interaction.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Keap1-Nrf2 signaling pathway and points of intervention.
Caption: Experimental workflow for comparative analysis.
Conclusion
Both this compound and bardoxolone methyl are effective activators of the Nrf2 pathway, but they operate through distinct mechanisms that have significant implications for their pharmacological profiles. This compound, as a representative non-covalent PPI inhibitor, offers the potential for higher selectivity and a more favorable safety profile by avoiding the off-target reactivity associated with electrophilic compounds. In contrast, bardoxolone methyl, a covalent inhibitor, has demonstrated potent Nrf2 activation but also carries the risk of off-target effects that have been a concern in clinical development.
The choice between these two classes of Nrf2 activators will depend on the specific therapeutic context, balancing the need for potent pathway activation with the imperative for a high degree of safety and selectivity. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential and risks of these two important classes of molecules. This guide provides a foundational framework for researchers to design and interpret such studies.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bardoxolone Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keap1-Nrf2-IN-5 | C23H30N4O6S | CID 155289301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. The endothelin pathway: a protective or detrimental target of bardoxolone methyl on cardiac function in patients with advanced chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Confirming Keap1-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the target engagement of Keap1-IN-1, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). We will explore the performance of this compound alongside alternative inhibitors and provide detailed experimental protocols and supporting data to aid in the selection of the most appropriate assays for your research needs.
Introduction to Keap1-Nrf2 Signaling
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Cullin-3 (CUL3) and RBX1-based E3 ubiquitin ligase adaptor protein, Keap1, binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to cellular stress, reactive cysteines in Keap1 are modified, causing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.
Small molecule inhibitors that directly block the Keap1-Nrf2 PPI, such as this compound, offer a promising therapeutic strategy for diseases associated with oxidative stress by activating the Nrf2-dependent antioxidant response. Confirming that these molecules directly bind to Keap1 in a cellular context is a crucial step in their development and validation.
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of this compound.
Methods for Confirming Target Engagement
Several robust methods can be employed to confirm that this compound directly engages with Keap1 in a cellular environment. This guide will focus on three widely used assays: the Cellular Thermal Shift Assay (CETSA), Fluorescence Polarization (FP), and Nrf2 Reporter Gene Assays.
Comparison of Keap1 Inhibitors
The following table summarizes the performance of this compound and two alternative inhibitors, ML334 and KI696, in various assays.[1][2][3][4][5][6][7][8][9][10]
| Compound | Assay Type | Target | IC50 / Kd / EC50 | Reference |
| This compound | Data not publicly available | Keap1 | Please refer to proprietary data | - |
| ML334 | Fluorescence Polarization | Keap1-Nrf2 PPI | IC50: 1.6 - 2.3 µM | [1][2] |
| Surface Plasmon Resonance | Keap1 | Kd: 1.0 µM | [2] | |
| ARE Reporter Assay | Nrf2 Activation | EC50: 13 - 18 µM | [2][6] | |
| Nrf2 Nuclear Translocation | Nrf2 Activation | EC50: 12 µM | [6] | |
| KI696 | Isothermal Titration Calorimetry | Keap1 | Kd: 1.3 nM | [4][5][9] |
| Fluorescence Polarization | Keap1-Nrf2 PPI | IC50: ~145-147 nM (as part of a PROTAC) | [10] | |
| Nrf2-dependent gene expression | Nrf2 Activation | EC50 (in vivo): 25.7 - 44.1 µmol/kg | [4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Culture cells (e.g., HEK293T or HepG2) to 80-90% confluency.
-
Compound Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the concentration of soluble Keap1 using Western blotting or an ELISA.
-
Data Analysis: Quantify the band intensities from the Western blot or the signal from the ELISA. Normalize the data to the amount of protein at the lowest temperature. Plot the percentage of soluble Keap1 against the temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11][12][13][14][15][16][17]
Fluorescence Polarization (FP) Assay
The FP assay is a biochemical method that measures the disruption of the Keap1-Nrf2 PPI by a small molecule inhibitor.
Caption: Workflow for a Fluorescence Polarization (FP) Assay.
-
Reagent Preparation: Prepare solutions of purified Keap1 protein, a fluorescently labeled peptide corresponding to the Nrf2 binding motif (e.g., FITC-ETGE), and serial dilutions of this compound in an appropriate assay buffer.
-
Assay Plate Preparation: In a black, low-volume 384-well plate, add the Keap1 protein and the fluorescently labeled Nrf2 peptide to each well.
-
Compound Addition: Add the serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The binding of the large Keap1 protein to the small fluorescent peptide results in a high polarization value. This compound will displace the fluorescent peptide, leading to a decrease in polarization. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[18][19][20][21][22][23][24]
Nrf2 Reporter Gene Assay
This cell-based assay measures the functional consequence of Keap1 target engagement, which is the activation of Nrf2-dependent gene transcription.
Caption: Workflow for a Nrf2 Reporter Gene Assay.
-
Cell Culture: Use a cell line (e.g., HepG2) that is stably transfected with a reporter plasmid containing a luciferase gene under the control of an Antioxidant Response Element (ARE) promoter. Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for Nrf2 activation and subsequent luciferase expression (e.g., 16-24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the fold induction of luciferase activity against the logarithm of the this compound concentration to determine the EC50 value, which represents the concentration required to achieve 50% of the maximal response.[25][26][27][28][29][30][31][32][33][34]
Conclusion
Confirming the direct engagement of this compound with its intended target, Keap1, is a fundamental step in its validation as a chemical probe or therapeutic candidate. The Cellular Thermal Shift Assay provides direct evidence of binding within the complex environment of the cell. The Fluorescence Polarization assay offers a robust biochemical method to quantify the inhibitory potency of the compound on the Keap1-Nrf2 interaction. Finally, the Nrf2 Reporter Gene Assay provides a functional readout of target engagement by measuring the downstream activation of the Nrf2 signaling pathway. By employing a combination of these assays, researchers can build a comprehensive understanding of the mechanism of action of this compound and confidently advance its development. This guide provides the necessary framework and detailed protocols to perform these critical experiments.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KI696 | Nrf2 | TargetMol [targetmol.com]
- 6. Keap1-Nrf2 Interaction Probe, ML334 - CAS 1432500-66-7 - Calbiochem | 505987 [merckmillipore.com]
- 7. Keap1-Nrf2 Interaction Probe, ML334 | 1432500-66-7 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe KI-696 | Chemical Probes Portal [chemicalprobes.org]
- 10. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 20. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. Figure 2: [Diagram of a fluorescence polarization...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 24. nanomicronspheres.com [nanomicronspheres.com]
- 25. researchgate.net [researchgate.net]
- 26. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 33. plottie.art [plottie.art]
- 34. accegen.com [accegen.com]
A Head-to-Head Comparison of Keap1-Nrf2 Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it an attractive target for therapeutic intervention in a host of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] The interaction between Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, and Nrf2, a transcription factor, leads to the degradation of Nrf2.[2][4][5][6][7] Inhibiting this protein-protein interaction (PPI) allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a suite of cytoprotective genes.[4][5][6][7][8][9] This guide provides a head-to-head comparison of different classes of Keap1-Nrf2 PPI inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Performance Comparison of Keap1-Nrf2 PPI Inhibitors
The efficacy of various Keap1-Nrf2 PPI inhibitors has been evaluated using a range of biochemical and cellular assays. The following table summarizes the inhibitory concentrations (IC50) from biochemical assays and the effective concentrations (EC50) from cell-based assays for representative compounds from different chemical classes. A direct comparison of these values provides a quantitative measure of their potency in disrupting the Keap1-Nrf2 interaction and activating the downstream pathway.
| Chemical Class | Representative Inhibitor | Biochemical Assay (IC50) | Cellular Assay (EC50) | Reference |
| Tetrahydroisoquinolines (THIQs) | Compound 1 | 3 µM (FP) | 18 µM (ARE-luciferase) | [1] |
| Compound 2 (SRS-stereoisomer) | 1 µM (K D ) | 18 µM (ARE activation) | [1] | |
| Compound 2 (isoindolinone derivative) | 0.75 µM (FP) | 12 µM (Nrf2 translocation) | [10] | |
| Phenylpropanoic Acids | GSK/Astex Compound | Not explicitly stated, developed via FBDD | Not explicitly stated | [1] |
| 1,4-Diphenyl-1,2,3-Triazoles | Fragment-based inhibitors | % inhibition reported, not IC50 | Not reported | [1] |
| Fused 7-membered Benzoxathiazepine | Compound 33 | 15 nM (unspecified assay) | High potency in cell-based assays | [1] |
| Peptides | 9-mer peptide (p8) | 3.48 µM (FP) | Not reported | [2] |
| N-acetylated 9-mer peptide (p10) | 194 nM (FP) | Not reported | [2] | |
| Head-to-tail cycled peptide (p187) | 18.31 nM (FP) | Not reported | [2] | |
| Miscellaneous Small Molecules | ML334 | 1.6 µM (FP) | Induces Nrf2 nuclear translocation | [11] |
| Zafirlukast | Identified as inhibitor | Not quantified in provided context | [12] | |
| Dutasteride | Identified as inhibitor | Not quantified in provided context | [12] | |
| Ketoconazole | Identified as inhibitor | Not quantified in provided context | [12] |
Key Experimental Methodologies
The evaluation of Keap1-Nrf2 PPI inhibitors relies on a variety of robust biochemical and cell-based assays. Below are detailed protocols for the most commonly employed techniques.
Biochemical Assays
1. Fluorescence Polarization (FP) Assay
This assay is a widely used method to monitor the disruption of the Keap1-Nrf2 interaction in a homogeneous format.[4][5][6][7][12] It measures the change in the rotational mobility of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein.[4][5][6][7]
-
Principle: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its rotation slows, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
-
Protocol:
-
A fixed concentration of the Keap1 Kelch domain protein (e.g., 100 nM) is incubated with a fluorescently labeled Nrf2 peptide probe (e.g., 10 nM FITC-9mer Nrf2 peptide) in an appropriate assay buffer (e.g., HEPES buffer).[13][14]
-
Test compounds are added at varying concentrations.
-
The reaction is incubated at room temperature for a set period (e.g., 30 minutes) to reach equilibrium.[4][5][6][7][13][14]
-
Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[11][14]
-
The percentage of inhibition is calculated relative to controls (a well with Keap1 and the probe for maximum polarization and a well with only the free probe for minimum polarization).[14]
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[14]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay that offers high sensitivity and is less susceptible to interference from background fluorescence.[8][10]
-
Principle: This assay utilizes a donor fluorophore (e.g., a terbium cryptate) and an acceptor fluorophore (e.g., FITC or YFP). When a donor-labeled Keap1 and an acceptor-labeled Nrf2 peptide are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors prevent this interaction, leading to a decrease in the FRET signal.[8][15]
-
Protocol:
-
A donor-labeled Keap1 protein (e.g., His-tagged Keap1 Kelch domain labeled with a Tb-anti-His antibody) and an acceptor-labeled Nrf2 peptide (e.g., FITC-labeled 9mer Nrf2 peptide) are used.[8]
-
The components are incubated in an assay buffer with varying concentrations of the test inhibitor.
-
After an incubation period (e.g., up to 5 hours for signal stability), the time-resolved fluorescence is measured.[8] This involves a delay after excitation to allow for the decay of short-lived background fluorescence, followed by detection of the acceptor's emission.[10]
-
IC50 values are calculated from the dose-response curve of the inhibitor.
-
Cell-Based Assays
1. Antioxidant Response Element (ARE) Reporter Gene Assay
This assay measures the transcriptional activity of Nrf2 in a cellular context.[9]
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE promoter.[9][16] Activation of the Nrf2 pathway by an inhibitor leads to the expression of the reporter gene, which can be quantified.
-
Protocol:
-
ARE-reporter cells (e.g., HepG2-ARE-luciferase) are plated in 96-well plates and incubated overnight.[14]
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 12-24 hours).[10][14]
-
Cells are then lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.[14]
-
The fold induction of reporter activity is calculated relative to a vehicle control (e.g., DMSO).[14]
-
EC50 values, the concentration required to achieve 50% of the maximal response, are determined from the dose-response curve.
-
2. Nrf2 Nuclear Translocation Assay
This assay directly visualizes or quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon inhibition of its interaction with Keap1.[11]
-
Principle: This can be assessed using immunofluorescence microscopy or through enzyme fragment complementation (EFC) technology.[11] In the EFC assay, Nrf2 is fused to a small enzyme fragment, and a larger, inactive fragment of the same enzyme is anchored in the nucleus. When the Nrf2 fusion protein translocates to the nucleus, the two fragments combine to form an active enzyme, producing a detectable signal.[11]
-
Protocol (EFC-based):
-
Engineered cells (e.g., U2OS cells) expressing the Nrf2-enzyme fragment fusion and the nuclear-anchored enzyme fragment are plated.[11]
-
Cells are treated with test compounds.
-
Following incubation, a substrate for the reconstituted enzyme is added.
-
The resulting signal (e.g., chemiluminescence) is measured to quantify the extent of Nrf2 nuclear translocation.[11]
-
EC50 values are calculated based on the dose-dependent increase in the signal.
-
Visualizing the Keap1-Nrf2 Pathway and Experimental Workflow
To better understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams have been generated.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of PPI inhibitors.
Caption: A typical experimental workflow for identifying and validating Keap1-Nrf2 PPI inhibitors.
References
- 1. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
- 7. westbioscience.com [westbioscience.com]
- 8. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Keap1-IN-1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Keap1-IN-1, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide provides essential, step-by-step operational and disposal plans based on best practices for handling similar chemical compounds in a research setting.
Core Principle: All laboratory waste, including this compound and any materials contaminated with it, must be treated as hazardous chemical waste unless explicitly determined otherwise by a qualified safety professional.
I. Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat should be worn at all times. |
II. Step-by-Step Disposal Protocol
This protocol outlines the segregation and disposal of different forms of this compound waste.
1. Unused or Expired this compound (Pure Compound):
- Step 1: Ensure the original container is securely sealed.
- Step 2: If the original container is compromised, transfer the material to a new, compatible, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard classifications.
- Step 3: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.
2. Contaminated Solid Waste:
- This category includes items such as gloves, pipette tips, and paper towels that have come into direct contact with this compound.
- Step 1: Collect all contaminated solid waste in a designated, leak-proof hazardous waste bag or container.
- Step 2: Clearly label the container as "Hazardous Waste" and list the chemical contaminant ("this compound").
- Step 3: When the container is full, seal it securely and move it to the designated hazardous waste accumulation area.
3. Contaminated Liquid Waste:
- This includes solutions containing this compound, as well as solvent rinses of contaminated glassware.
- Step 1: Collect all liquid waste in a designated, chemically resistant, and sealable hazardous waste container.
- Step 2: Do not mix different types of solvent waste unless permitted by your institution's safety office.
- Step 3: The container must be clearly labeled with "Hazardous Waste," the full names of all chemical constituents (including solvents and "this compound"), and their approximate concentrations.
- Step 4: Keep the container sealed when not in use and store it in a secondary containment bin within the designated hazardous waste accumulation area.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific environmental health and safety protocols.
Personal protective equipment for handling Keap1-IN-1
Essential Safety and Handling Guide for Keap1-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. Given that the full toxicological profile of this compound may not be fully established, adherence to stringent safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.
Hazard Communication
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potentially hazardous compound. Small molecule inhibitors can be toxic if swallowed, and may cause skin or eye irritation.[1] Always assume a new or uncharacterized compound is hazardous.
Personal Protective Equipment (PPE)
The appropriate PPE should be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[2][3]
| Equipment | Specification | Purpose |
| Gloves | Nitrile, powder-free. Double-gloving is recommended. | Protects hands from direct contact.[2][3] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes.[4] |
| Lab Coat | Full-length, long-sleeved lab coat. | Protects skin and personal clothing.[2] |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of powder or aerosols. |
Operational Plan: Step-by-Step Handling
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a designated, well-ventilated, and secure area away from incompatible materials. Follow the storage temperature recommendations provided by the supplier.
3.2. Preparation of Stock Solutions
-
All weighing and solution preparation must be conducted in a certified chemical fume hood to avoid inhalation of the powder.
-
Use disposable weighing boats and spatulas to prevent cross-contamination.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3.3. Use in Experiments
-
Clearly label all solutions containing this compound.
-
When performing experiments, ensure adequate ventilation.
-
Avoid skin contact with treated cells or media.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, weighing boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]
-
Sharps: Contaminated needles and syringes should be disposed of in a designated sharps container for chemical waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Experimental Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
